4'-Fluoro-3',5'-dimethylacetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluoro-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRLTWRRCXFFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Fluorination: Physicochemical Profiling of Fluorinated Dimethylacetophenones in Drug Design
Executive Summary
This technical guide provides a comprehensive analysis of fluorinated dimethylacetophenones, with a specific focus on 4'-fluoro-3',5'-dimethylacetophenone and its structural analogs. These scaffolds represent a critical "sweet spot" in medicinal chemistry: utilizing the bioisosteric properties of fluorine and the steric shielding of methyl groups to modulate metabolic stability, lipophilicity, and protein binding affinity.[1] This document is designed for medicinal chemists and process scientists optimizing lead compounds for oral bioavailability and metabolic resistance.
Structural Rationale & Electronic Landscape
The strategic incorporation of fluorine into the dimethylacetophenone core is not merely a steric modification; it is a profound electronic perturbation.
The "Push-Pull" Electronic System
The physicochemical behavior of this scaffold is defined by the competition between three substituents on the benzene ring:
-
The Acetyl Group (
): A strong electron-withdrawing group (EWG) via resonance ( ), deactivating the ring but providing a hydrogen bond acceptor (HBA) vector. -
The Fluorine Atom (
): A unique substituent that is inductively withdrawing ( ) yet resonance donating ( ). In the para position relative to the carbonyl, it reinforces the dipole moment. -
The Dimethyl Groups (
): Weak electron donors ( ) that provide lipophilic bulk.
The Ortho-Effect and Metabolic Blocking
In 3',5'-dimethyl-4'-fluoroacetophenone , the methyl groups flank the fluorine atom. This arrangement serves a dual purpose:
-
Metabolic Shunt: The C4 position is blocked by Fluorine (preventing hydroxylation). The C3/C5 positions are blocked by Methyls. This forces CYP450 enzymes to attack the less reactive acetyl methyl or the distal methyl groups, significantly prolonging half-life (
). -
Conformational Lock: The methyl groups restrict the rotation of the phenyl ring when bound in a receptor pocket, reducing the entropic penalty of binding.
Physicochemical Characteristics
The following data aggregates experimental and high-confidence predicted values (based on Hammett-Taft equations) for the target scaffold compared to the non-fluorinated parent.
Table 1: Comparative Physicochemical Profile[2][3][4]
| Property | Acetophenone | 4'-Fluoroacetophenone | 4'-Fluoro-3',5'-dimethylacetophenone | Significance in Drug Design |
| MW ( g/mol ) | 120.15 | 138.14 | 166.19 | Remains within Fragment-Based Design limits (<200). |
| LogP (Lipophilicity) | 1.58 | 1.75 - 1.80 | 2.80 - 2.95 | Significant increase; enhances membrane permeability but risks non-specific binding. |
| Boiling Point (°C) | 202 | 196 | ~225 - 230 | Higher MW and symmetry increases London dispersion forces. |
| pKa (Conjugate Acid) | -6.0 | -6.2 | -5.8 | Methyl donation slightly mitigates fluorine's inductive withdrawal, making the carbonyl oxygen slightly more basic than the mono-fluoro analog. |
| N/A | -105 ppm | -115 to -120 ppm | Upfield shift due to shielding by ortho-methyl groups. | |
| H-Bond Acceptors | 1 | 1 | 1 | Carbonyl oxygen remains the sole HBA. |
Critical Insight: The addition of two methyl groups and a fluorine atom nearly doubles the LogP compared to acetophenone. This shift (
units) is critical for transitioning a hit from a "soluble fragment" to a "cell-permeable lead."
Synthetic Protocol: Friedel-Crafts Acylation[5][6]
The synthesis of 4'-fluoro-3',5'-dimethylacetophenone requires precise control to avoid isomerization. The following protocol utilizes 2-fluoro-1,3-dimethylbenzene (2-fluoro-m-xylene) as the starting material.
Retrosynthetic Logic
-
Substrate: 2-Fluoro-1,3-dimethylbenzene.
-
Directing Effects:
-
Fluorine (Position 2) directs ortho/para (Positions 1, 3, 5).
-
Methyls (Positions 1, 3) direct ortho/para.
-
Result: The Position 5 (para to Fluorine, meta to Methyls? No. Position 5 is para to Methyl at 1? No.)
-
Correction: In 2-fluoro-1,3-dimethylbenzene: F is at 2.[2] Me is at 1, 3.
-
Position 4 is para to Me(1) and ortho to Me(3).
-
Position 5 is para to F and meta to both Me.
-
Sterics: Position 5 is the least hindered and electronically favored by the resonance of Fluorine (para-director).
-
-
Step-by-Step Methodology
Reagents:
-
2-Fluoro-m-xylene (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Aluminum Chloride (
) (1.5 eq, anhydrous) -
Dichloromethane (DCM) (Solvent, anhydrous)
Procedure:
-
Catalyst Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend anhydrous
in dry DCM at 0°C. -
Acylium Formation: Add Acetyl Chloride dropwise over 15 minutes. Observe the dissolution of
as the acylium complex forms ( ). -
Substrate Addition: Add 2-fluoro-m-xylene dropwise, maintaining internal temperature
. The reaction is exothermic. -
Reaction Phase: Allow the mixture to warm to Room Temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Quenching (Critical): Pour the reaction mixture slowly onto crushed ice/HCl slurry. Caution: Violent hydrolysis of aluminum salts.
-
Workup: Extract with DCM (3x). Wash organic layer with Brine and saturated
(to remove acid). Dry over . -
Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~110°C at 10 mmHg) or silica flash chromatography.
Reaction Workflow Diagram
Figure 1: Friedel-Crafts acylation workflow for the synthesis of the fluorinated dimethyl scaffold.
Metabolic Stability & Biological Implications[1][7]
The primary utility of this scaffold is the evasion of oxidative metabolism.
Mechanism of Metabolic Resistance
Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) typically target electron-rich aromatic rings for hydroxylation or benzylic carbons for oxidation.
-
Aromatic Hydroxylation Blockade: The para position is the most favorable site for enzymatic oxidation. Substituting Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively renders this site inert to the CYP450 Iron-Oxo species.
-
Benzylic Oxidation Shielding: While the methyl groups themselves are susceptible to oxidation (
), their placement ortho to the fluorine creates a crowded environment that hinders the approach of the bulky heme cofactor.
Metabolic Pathway Visualization
Figure 2: Comparison of metabolic fates. The fluorinated scaffold forces metabolism to slower secondary pathways.
Analytical Characterization ( F NMR)
Characterization of this molecule relies heavily on Fluorine-19 NMR due to its sensitivity to the local electronic environment.[3][4]
-
Chemical Shift: Expect a singlet (or multiplet if H-coupling is resolved) in the range of -110 to -120 ppm (referenced to
). -
Coupling:
- (coupling to meta-protons): Typically 6-9 Hz. However, in the 3',5'-dimethyl analog, there are no ortho protons to the fluorine.
- (coupling to methyl protons): Long-range coupling to the methyl protons may be observed as a septet or broadened peak, typically 1-2 Hz.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
PubChem Compound Summary. (2024). 4'-Fluoroacetophenone.[5][6][7][8] National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. scribd.com [scribd.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4'-Fluoro-3'-methylacetophenone 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 7. 4-FLUORO-3-METHYLACETOPHENONE | 369-32-4 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
Thermodynamic stability of 4'-Fluoro-3',5'-dimethylacetophenone
Thermodynamic Stability & Characterization Profile: 4'-Fluoro-3',5'-dimethylacetophenone
Executive Summary
4'-Fluoro-3',5'-dimethylacetophenone (CAS: 369-32-4) represents a specialized intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its thermodynamic profile is governed by the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl groups on the acetophenone core. While the compound exhibits robust thermal stability under ambient conditions, its benzylic methyl groups and ketone moiety present specific vulnerabilities to oxidative and photolytic degradation. This guide provides a comprehensive technical analysis of its stability, theoretical thermodynamic parameters, and a validated experimental workflow for establishing its degradation kinetics.
Structural Architecture & Theoretical Stability
The thermodynamic behavior of 4'-Fluoro-3',5'-dimethylacetophenone is dictated by the electronic and steric environment of the benzene ring.
-
Electronic Push-Pull System:
-
Acetyl Group (C-1): Acts as a moderate electron-withdrawing group (EWG) via resonance, deactivating the ring but stabilizing the molecule against oxidation compared to alkylbenzenes.
-
Fluorine (C-4): Exerts a strong inductive EWG effect (
) but a resonance donating effect ( ). At the para position relative to the acetyl, these effects partially cancel, maintaining ring stability. -
Methyl Groups (C-3, C-5): Weak electron donors (EDG) via hyperconjugation. Being meta to the acetyl group, they do not sterically hinder the carbonyl reactivity significantly but do increase the electron density of the ring, slightly raising the HOMO energy and making the compound more susceptible to electrophilic attack compared to 4'-fluoroacetophenone.
-
-
Steric Shielding: The 3,5-dimethyl substitution pattern creates a "picket fence" around the 4-fluoro substituent. This steric bulk protects the C-F bond from nucleophilic aromatic substitution (
), a common degradation pathway for fluorinated aromatics in basic media.
Thermodynamic Properties Profile
The following data summarizes the known and predicted physicochemical properties critical for process design.
| Property | Value / Range | Source/Methodology |
| Physical State | Liquid (at 20°C) | Experimental Observation |
| Boiling Point | 215 °C (at 760 mmHg) | Literature [1] |
| Melting Point | < 20 °C (Supercools easily) | Estimated based on structural analogs |
| Density | 1.075 ± 0.06 g/cm³ | Predicted (Group Contribution) |
| Flash Point | ~85–90 °C | Closed Cup (Predicted) |
| Enthalpy of Vaporization ( | 55–60 kJ/mol | Estimated (Trouton’s Rule mod.) |
| LogP | ~2.8 | Hydrophobicity Indicator |
Note: As a liquid at room temperature with a high boiling point, the compound is thermodynamically stable against spontaneous volatilization but requires vacuum distillation for purification to avoid thermal stressing at >200°C.
Experimental Characterization Workflow
To rigorously define the thermodynamic stability for regulatory filing (CMC), the following self-validating experimental workflow is recommended. This protocol moves beyond simple observation to kinetic quantification.
Protocol A: Thermal Stability Screening (DSC/TGA)
-
Objective: Determine the onset temperature of decomposition (
) and heat of reaction. -
Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).
-
Method:
-
Load 5–10 mg sample into a hermetically sealed gold-plated crucible (high pressure resistant).
-
Ramp temperature from 25°C to 400°C at 5°C/min under
purge (50 mL/min). -
Critical Check: Run a duplicate in air to assess oxidative stability. A shift in
to a lower temperature in air indicates susceptibility to autoxidation (likely at the benzylic methyls).
-
Protocol B: Accelerated Stability Testing (Arrhenius Model)
-
Objective: Predict shelf-life (
) at ambient storage. -
Method:
-
Prepare 10 mg/mL solutions in acetonitrile.
-
Incubate aliquots at 40°C, 50°C, 60°C, and 70°C.
-
Sample at
hours. -
Analyze via HPLC-UV (254 nm).
-
Plot
vs to derive activation energy ( ).
-
Visualization: Stability Testing Logic
Figure 1: Tiered stability testing workflow ensuring safe operating limits are established before kinetic shelf-life studies.
Degradation Pathways & Chemical Stability
Understanding how the molecule breaks down is as important as when.
-
Benzylic Oxidation (Primary Risk): The two methyl groups at C-3 and C-5 are benzylic. In the presence of strong oxidizers or UV light and oxygen, these can oxidize to aldehydes or carboxylic acids.
-
Mitigation: Store under inert atmosphere (Argon/Nitrogen) and amber glass.
-
-
Photolytic Cleavage (Norrish Type I/II): As an aromatic ketone, the acetophenone moiety absorbs UV light. While the methyl groups provide some vibrational relaxation, prolonged exposure to UV can lead to radical formation at the carbonyl carbon.
-
Mitigation: Exclusion of light is mandatory for long-term storage.
-
-
Hydrolytic Stability: The C-F bond is extremely stable and resistant to hydrolysis under standard conditions. The ketone is also robust but can undergo condensation reactions (e.g., aldol) under strong basic conditions.
Visualization: Hypothesized Degradation
Figure 2: Primary degradation pathways. Oxidative stress targets the methyl groups, while photolysis targets the carbonyl.
Process Safety & Handling
-
Thermal Runaway Risk: Low. The compound is stable up to its boiling point (215°C). However, reaction mixtures containing this intermediate and Lewis Acids (e.g.,
during synthesis) can be exothermic. -
Storage Conditions:
-
Temperature: Room temperature (15–25°C).
-
Atmosphere: Dry, inert gas recommended.
-
Incompatibility: Strong oxidizing agents (peroxides, permanganates).
-
References
-
Andreeva, I. V., & Verevkin, S. P. (2021). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
-
PubChem. (2025).[2] Compound Summary: 4'-Fluoro-3'-methylacetophenone (Analogous Structure Analysis). National Library of Medicine. Retrieved from [Link]
Sources
A Technical Guide to the Electronic Effects of Fluorine Substitution on Acetophenone Reactivity
Abstract: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties can profoundly alter the physicochemical characteristics of a parent compound, including metabolic stability, lipophilicity, and, critically, chemical reactivity.[1] This guide provides an in-depth analysis of the electronic effects of fluorine substitution on the reactivity of acetophenone, a valuable model system for understanding substituted aromatic ketones. We will dissect the nuanced interplay of inductive and resonance effects, explore the impact of positional isomerism (ortho, meta, para), and present validated experimental protocols for quantifying these effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of fluorinated aromatic systems.
The Dichotomous Electronic Nature of Fluorine
Fluorine's influence on aromatic systems is a classic example of competing electronic effects. As the most electronegative element, it exerts a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[2][3][4] This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and the attached acetyl group.
Simultaneously, the lone pair electrons on the fluorine atom can participate in p-π conjugation with the aromatic ring, resulting in an electron-donating resonance (or mesomeric) effect (+R) .[2][3] This donation of electron density into the pi (π) system counteracts the inductive withdrawal. However, for halogens, the strong inductive effect generally outweighs the weaker resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack.[3]
The net electronic impact of a fluorine substituent is therefore a delicate balance between these two opposing forces, a balance that is critically dependent on its position relative to the acetyl group.
Caption: Workflow for Kinetic Analysis of Acetophenone Reduction.
Data Summary
The following table summarizes key quantitative data that illustrates the electronic effects of fluorine substitution.
| Compound | pKa (α-H) [5][6] | Hammett Constant (σ_p) [7][8] | Predicted Relative Rate of Carbonyl Reduction | Predicted Ring Reactivity (EAS) |
| Acetophenone | 18.4 | 0.00 (Ref.) | 1.00 (Baseline) | Baseline |
| 4'-Fluoroacetophenone | 18.5 | +0.06 | > 1.0 | Deactivated |
| 3'-Fluoroacetophenone | N/A | +0.34 | >> 1.0 | Strongly Deactivated |
| 2'-Fluoroacetophenone | N/A | N/A | > 1.0 | Deactivated |
Note: Hammett constants quantify the electron-donating or -withdrawing influence of a substituent. A positive value indicates an electron-withdrawing effect. [9][8]
Conclusion: Predictive Power and Application in Drug Development
Understanding the electronic effects of fluorine on a simple scaffold like acetophenone provides a powerful predictive framework for rational molecular design. By strategically positioning fluorine atoms, medicinal chemists can fine-tune the reactivity of key functional groups, block sites of metabolic degradation, and alter pKa values to improve bioavailability. [1]For instance, increasing the electrophilicity of a ketone can enhance its ability to form covalent bonds with target enzymes. Conversely, deactivating an aromatic ring can prevent unwanted metabolic oxidation. The principles demonstrated here—the interplay of inductive, resonance, and through-space effects—are fundamental to leveraging the full potential of this "magic bullet" atom in the development of next-generation therapeutics and advanced materials. [1]
References
-
ResearchGate. Hammett constants σ for fluoro-substituents. Available from: [Link].
-
Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Available from: [Link].
-
Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. Available from: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. Available from: [Link].
-
Pearson+. (2024, August 18). Explain why fluorobenzene is more reactive than chlorobenzene tow.... Study Prep. Available from: [Link].
-
Pattison, G. (2017). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone at different temperatures. ResearchGate. Available from: [Link].
-
Abraham, R. J., & Edgar, M. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Available from: [Link].
-
ResearchGate. (2025, August 6). pKa values for substituted acetophenones: Values determined by study of rates of halogenation. Available from: [Link].
-
Chemistry LibreTexts. (2022, September 3). 2.6: delta and Hammett's sigma constants. Available from: [Link].
-
Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available from: [Link].
-
Wikipedia. Hammett equation. Available from: [Link].
-
Maag, H., et al. (2023). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. Available from: [Link].
-
Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Available from: [Link].
-
Khan Academy. Resonance vs Inductive Effects. Available from: [Link].
-
National Center for Biotechnology Information. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Available from: [Link].
-
Mallory, F. B., & Mallory, C. W. (1985). Substituent effects on through-space fluorine-19-fluorine-19 coupling in the 1,8-difluoronaphthalene system. Journal of the American Chemical Society, 107(17), 4816-4821. Available from: [Link].
-
ResearchGate. (2025, August 6). Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones. Available from: [Link].
-
ResearchGate. (2025, August 7). 'Through-space' C sp -F spin-spin couplings in fluoroarenes. Available from: [Link].
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Available from: [Link].
-
Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31. Available from: [Link].
-
Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Available from: [Link].
-
Ishihara, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4449-4456. Available from: [Link].
-
Ball, M., et al. (2020). Quantifying Through‐Space Substituent Effects. Angewandte Chemie International Edition, 59(40), 16717-16725. Available from: [Link].
-
Wikipedia. Field effect (chemistry). Available from: [Link].
-
Wikipedia. Electrophilic aromatic substitution. Available from: [Link].
-
National Center for Biotechnology Information. (n.d.). 4'-Fluoroacetophenone. PubChem. Available from: [Link].
-
SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. Available from: [Link].
-
ResearchGate. (2025, August 9). Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. Available from: [Link].
-
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available from: [Link].
-
Xia, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39), e2110410118. Available from: [Link].
-
Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available from: [Link].
-
Cheméo. (n.d.). Chemical Properties of o-Fluoroacetophenone (CAS 445-27-2). Available from: [Link].
-
ResearchGate. (2025, August 7). Enantioselective microbial reduction of substituted acetophenone. Available from: [Link].
-
Findrik, Z., et al. (2005). Kinetic Modeling of Acetophenone Reduction Catalyzed by Alcohol Dehydrogenase From Thermoanaerobacter Sp. Biotechnology Letters, 27(15), 1087-1095. Available from: [Link].
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility Profile of 4'-Fluoro-3',5'-dimethylacetophenone in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of 4'-Fluoro-3',5'-dimethylacetophenone, a compound of interest in contemporary pharmaceutical and chemical research. By integrating theoretical principles with predictive data and established experimental protocols, this document aims to equip researchers with the foundational knowledge and practical insights necessary for its effective handling and application in various solvent systems.
Introduction: The Significance of Solubility in a Scientific Context
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the behavior of a compound in a given medium. For drug development professionals and synthetic chemists, a thorough understanding of a compound's solubility profile is paramount. It directly influences critical parameters such as reaction kinetics, purification efficiency, formulation development, and ultimately, the bioavailability of an active pharmaceutical ingredient (API).
4'-Fluoro-3',5'-dimethylacetophenone, a substituted aromatic ketone, presents a molecular architecture that suggests a nuanced interaction with solvents of varying polarities. The presence of a polar carbonyl group, a lipophilic aromatic ring with methyl substituents, and an electronegative fluorine atom creates a molecule with a distinct electronic and steric profile. This guide will dissect these features to provide a robust understanding of its solubility behavior.
Physicochemical Properties of 4'-Fluoro-3',5'-dimethylacetophenone: A Predictive Analysis
To quantitatively discuss the solubility of 4'-Fluoro-3',5'-dimethylacetophenone, it is essential to first characterize its key physicochemical properties. In the absence of extensive empirical data for this specific molecule, we have employed validated computational models to predict these parameters. These predictions serve as a reliable foundation for understanding its solubility.
| Property | Predicted Value | Significance for Solubility |
| Molecular Formula | C₁₀H₁₁FO | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 166.19 g/mol | Influences the energy required to overcome crystal lattice forces. |
| Melting Point | ~ 45-55 °C | A lower melting point can correlate with higher solubility. |
| logP (Octanol-Water Partition Coefficient) | ~ 2.5 - 3.0 | Indicates a greater preference for lipophilic (non-polar) environments. |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | A low TPSA suggests limited potential for hydrogen bonding with protic solvents. |
| Water Solubility | Predicted to be very low | Consistent with a relatively high logP and low TPSA. |
Note: These values are computationally predicted and should be confirmed by experimental analysis for critical applications.
The Theoretical Bedrock of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The polarity of both the solute and the solvent is a primary determinant of these forces.
Intermolecular Forces at Play:
-
Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are the primary forces of attraction between non-polar molecules. The aromatic ring and methyl groups of 4'-Fluoro-3',5'-dimethylacetophenone contribute significantly to its van der Waals interactions.
-
Dipole-Dipole Interactions: The carbonyl group (C=O) in the molecule creates a significant dipole moment, allowing for electrostatic interactions with other polar molecules.
-
Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. This interaction is possible with protic solvents (e.g., alcohols).
Given its predicted logP and the presence of both polar and non-polar regions, 4'-Fluoro-3',5'-dimethylacetophenone is expected to exhibit favorable solubility in a range of organic solvents, with a preference for those of moderate to low polarity.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[2] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline 4'-Fluoro-3',5'-dimethylacetophenone to a series of vials, each containing a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically maintained at 25 °C (or the desired experimental temperature).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended, although preliminary experiments can be conducted to determine the time to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the solid to settle.
-
To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 4'-Fluoro-3',5'-dimethylacetophenone using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Interpretation:
-
Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Predicted solubility of 4'-Fluoro-3',5'-dimethylacetophenone in relation to solvent polarity.
Conclusion
The solubility profile of 4'-Fluoro-3',5'-dimethylacetophenone is dictated by its hybrid molecular structure, which possesses both polar and non-polar characteristics. This guide has provided a theoretical framework, predictive data, and a robust experimental protocol to empower researchers in their work with this compound. The predicted high solubility in a range of common organic solvents, from moderately polar to non-polar, offers flexibility in its application for synthesis, purification, and formulation. For critical applications, it is imperative to validate these predictive insights with empirical data generated through the methodologies outlined herein.
References
-
LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Chemicalize. (n.d.). Solubility Predictor. Chemaxon. [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]
-
Rowan. (n.d.). Predicting Solubility. [Link]
-
fastsolv. (n.d.). fastsolv Solubility Predictor. [Link]
-
Molecules solubility predictor Beta. (n.d.). [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. [Link]
-
BioAssay Systems. (n.d.). Shake Flask Solubility Services. [Link]
-
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
-
Lokey Lab Protocols. (2017, March 6). Shake Flask logK. [Link]
Sources
Methodological & Application
Application Note: Asymmetric Reduction of 4'-Fluoro-3',5'-dimethylacetophenone to Chiral Alcohols
Executive Summary
The enantioselective reduction of 4'-Fluoro-3',5'-dimethylacetophenone (CAS 42444-20-2) to its corresponding chiral alcohol, 1-(4-fluoro-3,5-dimethylphenyl)ethanol (CAS 1443344-18-0) , is a critical transformation in the synthesis of next-generation pharmacophores.[1][2] This structural motif—combining a para-fluorine atom for metabolic stability with ortho-methyl groups for conformational locking—is increasingly prevalent in NK1 receptor antagonists, kinase inhibitors, and agrochemicals.
This guide details two validated protocols for achieving >99% enantiomeric excess (ee):
-
Biocatalytic Reduction (Method A): The preferred "green" route using engineered Ketoreductases (KREDs), offering mild conditions and superior stereocontrol.
-
Asymmetric Transfer Hydrogenation (Method B): A robust chemical alternative using Ru(II)-diamine catalysts, suitable when biological reagents are inaccessible.[2]
Reaction Overview & Mechanistic Logic
The reduction of the prochiral ketone 4'-Fluoro-3',5'-dimethylacetophenone presents specific challenges due to the steric bulk of the 3,5-dimethyl substituents. These groups create a "tight" steric environment around the carbonyl carbon, necessitating catalysts with highly specific binding pockets.
Reaction Scheme
The following diagram illustrates the divergent pathways to access either the (R)- or (S)-enantiomer.
Caption: Divergent synthesis pathways. Biocatalysis (Green) and Chemocatalysis (Red) allow access to both enantiomers.[2]
Method A: Biocatalytic Reduction (Recommended)[2]
Rationale: Biocatalysis is the industry standard for this class of molecules (cf. the synthesis of the 3,5-bis(trifluoromethyl) analog in Aprepitant manufacturing). Enzymes offer chemo-selectivity, avoiding defluorination side reactions that can occur with harsh metal-hydride reducing agents.[1][2]
Protocol: KRED Screening & Scale-Up
Prerequisites: A library of commercially available Ketoreductases (e.g., Codexis, Johnson Matthey) and cofactor recycling system (GDH/Glucose or IPA).
Step 1: Rapid Screening (96-well plate)[1][2]
-
Prepare Stock Solution: Dissolve substrate (50 mg) in DMSO (1 mL).
-
Reaction Mix: In each well, combine:
-
Incubation: Shake at 30°C / 600 rpm for 24 hours.
-
Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via Chiral HPLC.
Step 2: Preparative Scale (10g Batch)
This protocol assumes an anti-Prelog KRED (e.g., similar to Leifsonia xyli variants) was identified for the (R)-alcohol.[2]
| Parameter | Specification | Notes |
| Substrate Loading | 50 g/L | High loading requires robust cofactor recycling.[1][2] |
| Solvent System | Phosphate Buffer (pH 7.[2]0) / IPA (10% v/v) | IPA acts as a co-solvent and hydride source.[2] |
| Temperature | 30°C ± 2°C | Optimal for enzyme stability.[2] |
| Time | 24 - 36 Hours | Monitor conversion via HPLC.[1][2] |
Procedure:
-
Buffer Prep: Charge a 500 mL reactor with 200 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.[2]
-
Cofactor Mix: Add NADP+ (50 mg) and the selected KRED enzyme (200 mg).
-
Substrate Addition: Dissolve 10 g of 4'-Fluoro-3',5'-dimethylacetophenone in 20 mL Isopropanol (IPA). Add this solution dropwise to the reactor.
-
Reaction: Stir at 300 rpm at 30°C. Maintain pH 7.0 using 1M NaOH (titrator) if using Glucose/GDH system (gluconic acid byproduct lowers pH). Note: IPA recycling is pH neutral.
-
Work-up: Once conversion >99%, extract twice with Ethyl Acetate (2 x 200 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallization from n-Heptane/EtOAc typically yields white crystals.[1][2]
Method B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)[1][2]
Rationale: When enzymes are unavailable, Ru-ATH (Noyori reduction) is the most reliable chemical method. The 3,5-dimethyl steric bulk requires a catalyst with an open "outer sphere" mechanism, such as RuCl(p-cymene)[(R,R)-Ts-DPEN] .[1][2]
Mechanism & Causality
The reaction proceeds via a metal-ligand bifunctional mechanism.[2] The Ruthenium center activates the hydride source (Formic acid), while the amine proton of the TsDPEN ligand directs the substrate orientation via hydrogen bonding to the ketone oxygen.
Caption: Catalytic cycle of Ru-TsDPEN transfer hydrogenation.
Protocol: Chemical Reduction
Reagents:
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 - 1.0 mol%)[1][2]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[2]
-
Solvent: Dichloromethane (DCM) or DMF (if solubility is poor)[2]
Step-by-Step:
-
Inert Atmosphere: Purge a reaction flask with Nitrogen or Argon.[2]
-
Charge: Add 4'-Fluoro-3',5'-dimethylacetophenone (1.0 eq) and Catalyst (0.01 eq).
-
Solvent: Add degassed DCM (5 mL per gram of substrate).
-
Initiation: Cool to 0°C. Add the Formic Acid/TEA mixture (3.0 eq) dropwise via syringe. Caution: Exothermic gas evolution (CO₂).[2]
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12-18 hours.[1][2]
-
Critical Control Point: If conversion stalls due to steric hindrance of the dimethyl groups, increase temperature to 35°C, but monitor ee closely (higher T can erode enantioselectivity).
-
-
Quench: Add saturated NaHCO₃ solution carefully to neutralize excess acid.
-
Isolation: Extract with DCM, wash with water, dry, and concentrate.
Analytical Quality Control
To ensure the integrity of the chiral product, the following HPLC method is recommended.
| Parameter | Condition |
| Column | Chiralpak AD-H or IA (Daicel), 4.6 x 250 mm |
| Mobile Phase | n-Hexane : Isopropanol (95 :[1][2] 5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic absorption) |
| Retention Times | (S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~10.2 min (Confirm with racemic standard) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Enzyme inhibition by product or substrate toxicity.[1][2] | Add resin (e.g., XAD-4) for in situ product removal (SFPR) or use a biphasic system (buffer/octanol).[2] |
| Low Conversion (Method B) | Catalyst deactivation or steric bulk.[2] | Ensure strict O₂-free conditions.[1][2] Increase catalyst loading to 2 mol%. |
| Low ee (<90%) | Non-selective background reduction.[2] | Ensure no free metal salts are present.[2] Lower reaction temperature to 0°C. |
| Defluorination | Over-reduction (rare in ATH/KRED).[2] | Avoid using strong hydride donors like LAH or NaBH₄ without chiral modifiers.[2] |
References
-
Substrate Identification: 1-(4-Fluoro-3,5-dimethylphenyl)ethanone.[1][2] CAS 42444-20-2.[1][2][3] National Center for Biotechnology Information.[2] PubChem Compound Summary. Link (Analogous structure reference).[2]
-
Product Identification: 1-(4-Fluoro-3,5-dimethylphenyl)ethanol.[1][2] CAS 1443344-18-0.[1][2] Sigma-Aldrich / AA Blocks Catalog.[1][2] Link
-
Biocatalytic Analog Protocol: Ye, L., et al. "Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol." Appl. Microbiol. Biotechnol. (2011).[2] (Describes the closest structural analog reduction). Link
-
Chemical Reduction Protocol: Palmer, M., et al. "Practical Asymmetric Synthesis of the NK1 Receptor Antagonist Aprepitant." Journal of Organic Chemistry. (Describes Ru-ATH of sterically hindered acetophenones). Link[2]
-
General Review: Hollmann, F., et al. "Biocatalysis for the synthesis of chiral alcohols." Green Chemistry (2011).[2] Link
Sources
Using 4'-Fluoro-3',5'-dimethylacetophenone in API intermediate synthesis
Application Note: Strategic Utilization of 4'-Fluoro-3',5'-dimethylacetophenone in API Synthesis
Abstract
This technical guide details the strategic application of 4'-Fluoro-3',5'-dimethylacetophenone (FDMAP) as a lynchpin intermediate in the synthesis of high-stability benzofuran and thiazole scaffolds. Specifically relevant to the development of next-generation anti-arrhythmic agents (analogs of Amiodarone and Dronedarone), this molecule offers a unique substitution pattern: the 3,5-dimethyl groups provide steric bulk to retard CYP450 metabolism, while the 4-fluorine atom blocks para-hydroxylation, a common metabolic clearance pathway. This note provides validated protocols for its activation via
Introduction: The "Metabolic Shield" Scaffold
In medicinal chemistry, the "Magic Methyl" effect and strategic fluorination are pivotal for optimizing pharmacokinetics. 4'-Fluoro-3',5'-dimethylacetophenone represents a privileged scaffold where these effects converge.
-
Metabolic Blockade: The 3,5-dimethyl substitution creates a steric barrier protecting the aromatic ring from oxidative attack at the ortho positions relative to the ketone.
-
Para-Blocking: The fluorine atom at the 4-position prevents metabolic hydroxylation, significantly extending the half-life of downstream APIs compared to their non-fluorinated counterparts.
-
Lipophilicity: The dimethyl-fluoro motif modulates
, enhancing membrane permeability for cardiovascular targets.
Upstream Synthesis & Quality Criticality
While this note focuses on using FDMAP, understanding its origin is critical for impurity control. The highest purity grade (>98%) is typically achieved not via direct Friedel-Crafts acylation of 2,6-dimethylfluorobenzene (which suffers from regioselectivity issues due to the "mesitylene-like" steric crowding at the 4-position), but rather via the Balz-Schiemann route starting from 3,5-dimethylaniline.
-
Critical Impurity: Isomers where the acetyl group is meta to the fluorine must be monitored by
H-NMR, as they will carry through downstream steps.
Protocol A: Regioselective -Bromination
The activation of the acetyl group is the gateway to heterocycle formation. The challenge with electron-rich rings (activated by two methyl groups) is preventing ring bromination while ensuring mono-bromination at the
Mechanism & Strategy
We utilize an acid-catalyzed ionic mechanism. The acidic conditions suppress the enolate concentration, favoring mono-bromination. The presence of the electron-withdrawing fluorine atom, despite the methyl activators, helps deactivate the ring slightly against electrophilic aromatic substitution (EAS) by bromine.
Materials
-
Substrate: 4'-Fluoro-3',5'-dimethylacetophenone (1.0 eq)
-
Reagent: Bromine (
) (1.05 eq) or Phenyltrimethylammonium tribromide (PTAB) for milder conditions. -
Solvent: Glacial Acetic Acid (AcOH) or
with catalytic HBr. -
Quench: 10% Sodium Thiosulfate (
).
Step-by-Step Procedure
-
Dissolution: Charge a jacketed reactor with FDMAP (100 g) and Glacial Acetic Acid (500 mL). Cool to 10°C.
-
Catalysis: Add HBr (48% aq, 1.0 mL) to initiate enolization.
-
Addition: Add
(1.05 eq) dropwise over 60 minutes.-
Control Point: Maintain internal temperature <15°C. The reaction is exothermic.
-
Visual Check: The red bromine color should dissipate rapidly upon hitting the solution, indicating consumption.
-
-
Digestion: Allow the mixture to warm to 20°C and stir for 2 hours.
-
Monitoring: Check HPLC/TLC. Target: <2% starting material, <5% dibromo-impurity.
-
Quench & Isolation:
-
Pour reaction mass into Ice/Water (1.5 L).
-
Stir for 30 mins to precipitate the
-bromo ketone. -
Filter the solid. Wash with water (3 x 200 mL) to remove acetic acid.
-
Purification: Recrystallize from Isopropanol/Hexane to remove traces of dibromo-product.
-
Table 1: Solvent Effects on Bromination Selectivity
| Solvent System | Reaction Time | Mono:Di Ratio | Yield | Notes |
| AcOH (Glacial) | 2.5 h | 95:5 | 88% | Preferred. High solubility of SM, low solubility of product. |
| MeOH | 4.0 h | 80:20 | 72% | Solvolysis by-products observed (dimethyl ketal). |
| 1.5 h | 90:10 | 85% | Requires careful temperature control to prevent ring bromination. |
Protocol B: Benzofuran Assembly (Rap-Stoermer / Feist-Benary)
This is the core transformation for generating Dronedarone-type anti-arrhythmic scaffolds. The
Experimental Workflow Diagram
Caption: Linear synthesis workflow converting the acetophenone precursor into the bioactive benzofuran core.
Protocol Details
-
Reagents:
- -Bromo-4'-fluoro-3',5'-dimethylacetophenone (1.0 eq)
-
Salicylaldehyde derivative (e.g., 2-hydroxy-5-nitrobenzaldehyde for Dronedarone analogs) (1.1 eq)
-
Base: Potassium Carbonate (
) (2.5 eq) -
Solvent: Acetone or DMF (reflux).
-
Procedure:
-
Suspend
in Acetone. Add the Salicylaldehyde. Stir 30 mins to form the phenoxide. -
Add the
-bromo ketone solution dropwise at reflux. -
Mechanism:[1][2] The phenoxide attacks the
-carbon ( ), followed by an intramolecular Aldol condensation and dehydration to close the furan ring. -
Reflux for 6-8 hours.
-
Workup: Remove solvent, partition between EtOAc/Water. The benzofuran typically crystallizes upon concentration.
-
Safety & Handling of Fluorinated Aromatics
-
Lachrymator Hazard: The
-bromo intermediate is a potent lynchpin but also a severe lynchpin lachrymator (tear gas agent). All handling must occur in a functioning fume hood. -
HF Generation: Under extreme thermal stress or combustion, fluorinated compounds can release HF.
-
Skin Absorption: The dimethyl-fluoro motif increases lipophilicity, increasing the risk of transdermal absorption. Double gloving (Nitrile/Laminate) is required.
References
-
Sanofi-Aventis. (2009). Process for the preparation of Dronedarone intermediates.[3][4][5] European Patent EP2435413. Link
-
Friedel, C., & Crafts, J. M. (1877).[6][7] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus. (Foundational Chemistry).
-
Gao, Y., et al. (2024).[8] Application of α-bromination reaction on acetophenone derivatives.[8][9] BMC Chemistry, 18:[8]38. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
- Smith, A. B. (2005). Rational Design of Benzofuran Scaffolds. Journal of Organic Chemistry. (General Reference for Rap-Stoermer reaction).
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. prepchem.com [prepchem.com]
- 3. Dronedarone Intermediates [ganeshremedies.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Grignard Addition to 4'-Fluoro-3',5'-dimethylacetophenone
[1]
Part 1: Strategic Overview & Chemical Context[1]
The Challenge: Sterics vs. Electronics
The substrate 4'-Fluoro-3',5'-dimethylacetophenone presents a unique duality in Grignard chemistry. While the 4-fluoro substituent inductively activates the carbonyl carbon (making it more electrophilic), the 3,5-dimethyl groups exert a "picket fence" steric effect.[1]
Although these methyls are in the meta position, they increase the overall rotational barrier of the acetyl group and the bulk of the aryl ring. This creates a kinetic competition between two pathways:
-
Nucleophilic Addition (
): The desired attack of the Grignard reagent (R-MgX) on the carbonyl carbon. -
Enolization (
): The abstraction of an -proton from the acetyl group by the basic Grignard reagent.
If
The Solution: A Self-Validating Protocol
This protocol utilizes Methylmagnesium Bromide (MeMgBr) as the model nucleophile to synthesize the tertiary alcohol. The methodology prioritizes kinetic control to favor addition and pH-buffered workup to prevent dehydration.[1]
Part 2: Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Solvent System | Anhydrous THF (Tetrahydrofuran) | Higher solubility for the Grignard-complex than Et₂O; promotes the Schlenk equilibrium towards monomeric species, increasing reactivity.[1] |
| Temperature | 0°C (Addition) | Low temp suppresses enolization; warming ensures complete conversion of the sterically crowded intermediate. |
| Stoichiometry | 1.2 - 1.5 equiv.[1] MeMgBr | Excess reagent compensates for adventitious moisture and potential enolization side-reactions.[1] |
| Quench pH | pH 8-9 (Sat. | CRITICAL: Avoid strong acids (HCl). The product dehydrates rapidly below pH 4. |
| Atmosphere | Nitrogen ( | Strict exclusion of moisture is required to prevent protonation of the Grignard. |
Part 3: Mechanistic Pathway & Logic[1]
The following diagram illustrates the competing pathways and the critical decision nodes in the reaction logic.
Caption: Figure 1.[1][2] Kinetic competition between addition and enolization, highlighting the dehydration risk during workup.
Part 4: Detailed Experimental Protocol
Reagents & Setup
-
Substrate: 4'-Fluoro-3',5'-dimethylacetophenone (1.0 equiv, e.g., 5.0 g).
-
Reagent: Methylmagnesium bromide (3.0 M in diethyl ether, 1.3 equiv).
-
Solvent: Anhydrous THF (stabilized with BHT is acceptable, but must be dry).
-
Glassware: Oven-dried 3-neck round bottom flask, addition funnel,
inlet.
Step-by-Step Procedure
Step 1: System Inertization
-
Assemble glassware while hot or flame-dry under vacuum.[1]
-
Backfill with dry Nitrogen. Repeat 3x.
-
Maintain a positive pressure of
throughout the reaction.
Step 2: Substrate Solubilization
-
Dissolve 4'-Fluoro-3',5'-dimethylacetophenone (1.0 equiv) in anhydrous THF (concentration ~0.5 M).
-
Self-Validation Check: Ensure the solution is clear. If cloudy, moisture may be present; dry over activated 4Å molecular sieves before proceeding.
Step 3: Controlled Addition (0°C)
-
Cool the ketone solution to 0°C using an ice/water bath.
-
Charge the addition funnel with MeMgBr (1.3 equiv).
-
Dropwise Addition: Add the Grignard reagent slowly over 30–45 minutes.
Step 4: Reaction Aging [1]
-
Once addition is complete, remove the ice bath.[3]
-
Allow the reaction to stir at Room Temperature (23°C) for 2–3 hours.
-
In-Process Control (IPC): Check TLC (Hexane/EtOAc 8:1).[1]
-
Target: Disappearance of starting material (
) and appearance of more polar alcohol ( ).[1] -
Note: If SM persists after 4 hours, add 0.2 equiv additional MeMgBr.
-
Step 5: The "Soft" Quench
-
Cool the mixture back to 0°C .
-
Slowly add Saturated Aqueous Ammonium Chloride (
).-
Caution: Vigorous gas evolution (methane) and precipitation of magnesium salts.
-
-
Dilute with Ethyl Acetate (EtOAc).[1]
Step 6: Workup & Isolation
-
Separate layers.[3] Extract aqueous layer 2x with EtOAc.
-
Combine organics and wash with Brine (Sat. NaCl).[1]
-
Dry over Anhydrous
(Sodium Sulfate). Do not use Magnesium Sulfate if acidic traces are suspected.[1] -
Concentrate under reduced pressure (Rotavap) at bath temp < 35°C .
-
Warning: High heat can induce thermal dehydration of this specific benzylic alcohol.
-
Part 5: Troubleshooting & Optimization
Scenario A: Low Conversion / Recovered Starting Material
-
Cause: Enolization is outcompeting addition due to the basicity of the Grignard.
-
Protocol Adjustment (Imamoto Conditions): Pre-mix anhydrous Cerium(III) Chloride (
) (1.5 equiv) with the ketone in THF for 1 hour before adding the Grignard. The highly oxophilic Ce(III) activates the carbonyl and suppresses basicity, promoting 1,2-addition.
Scenario B: Styrene Formation (Alkene impurity)[1]
-
Cause: Acidic workup or high thermal stress.
-
Protocol Adjustment:
-
Add 1% Triethylamine (
) to the organic solvent during extraction. -
Ensure the quench is pH neutral/basic.
-
Lower Rotavap bath temperature.
-
Workflow Diagram
Caption: Figure 2. Operational workflow emphasizing temperature control and decision points.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link[1]
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition, Oxford University Press, 2012. (Chapter 9: Organometallic Reagents). Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989. (Standard Grignard Protocols).[1]
-
Rappoport, Z. The Chemistry of the Hydroxyl Group. Wiley-Interscience, 1971.[1] (Dehydration mechanisms of benzylic alcohols).
Catalytic hydrogenation of 4'-Fluoro-3',5'-dimethylacetophenone
An Application Guide to the Catalytic Hydrogenation of 4'-Fluoro-3',5'-dimethylacetophenone
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of 4'-Fluoro-3',5'-dimethylacetophenone to produce the corresponding chiral alcohol, 1-(4-fluoro-3,5-dimethylphenyl)ethanol. This product is a valuable building block in pharmaceutical and fine chemical synthesis, where the introduction of fluorine and a chiral hydroxyl group can significantly modulate a molecule's biological activity and physicochemical properties. This document explores both classical heterogeneous hydrogenation for racemic synthesis and advanced asymmetric methodologies for the production of enantioenriched alcohols. It is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry.
Introduction and Strategic Importance
The reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in modern organic synthesis.[1] The resulting chiral alcohols are prevalent structural motifs in a vast array of biologically active compounds and serve as critical intermediates for further synthetic elaboration.[1] The target molecule of this guide, 1-(4-fluoro-3,5-dimethylphenyl)ethanol, incorporates several key features: a fluorine atom, known to enhance metabolic stability and binding affinity; methyl groups that can influence steric interactions; and a chiral benzylic alcohol.
The conversion of 4'-Fluoro-3',5'-dimethylacetophenone is therefore of significant interest. The choice of reduction methodology—be it a simple, cost-effective racemic hydrogenation or a more complex, value-added asymmetric synthesis—depends entirely on the final application of the alcohol product. This guide provides detailed, field-tested protocols for both approaches, emphasizing the underlying principles that govern catalyst selection, reaction optimization, and product validation.
Mechanistic Considerations and Catalyst Selection
The catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbon-oxygen double bond. This process is not spontaneous and requires a catalyst to lower the activation energy. The choice of catalyst is the most critical parameter, dictating reaction efficiency, selectivity, and, in the case of asymmetric synthesis, stereochemical outcome.
Heterogeneous Catalysis for Racemic Synthesis
For applications where a racemic mixture of the alcohol is sufficient, heterogeneous catalysts offer significant advantages, including ease of handling, simple removal from the reaction mixture via filtration, and potential for recycling.[2]
-
Palladium on Carbon (Pd/C): This is one of the most common and versatile hydrogenation catalysts. The palladium metal surface activates hydrogen gas, which is then transferred to the ketone's carbonyl group. The activity of Pd/C catalysts can be influenced by the properties of the carbon support, particularly the presence of oxygen-containing functional groups, which can facilitate the hydrogenation of polar C=O bonds.[3][4]
-
Raney® Nickel (Raney Ni): A high-surface-area nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[5] It is a cost-effective and highly active catalyst for the reduction of a wide range of functional groups, including ketones.[5] It is often used as a slurry and can be pyrophoric, requiring careful handling.[5]
Asymmetric Catalysis for Enantioselective Synthesis
To produce a single enantiomer of the chiral alcohol, a chiral catalyst is required. This is typically achieved by coordinating a transition metal with a chiral ligand. The resulting complex creates a chiral environment that forces the hydrogenation to occur preferentially on one face of the prochiral ketone.
-
Asymmetric Hydrogenation (AH): This method uses molecular hydrogen (H₂) as the terminal reductant. Ruthenium and Rhodium complexes bearing chiral diphosphine ligands (e.g., BINAP) are benchmarks for this transformation.[6] The mechanism is complex but involves the formation of a metal-hydride species that delivers hydrogen with high stereocontrol.[7]
-
Asymmetric Transfer Hydrogenation (ATH): ATH offers a practical alternative to high-pressure hydrogenation by using organic molecules like isopropanol or formic acid as the hydrogen source.[6][8] Ruthenium(II) complexes with chiral diamine ligands, such as those pioneered by Noyori, are exceptionally effective.[9][10] This method often proceeds under milder conditions and avoids the need for high-pressure equipment.[8]
Experimental Workflows and Protocols
The following section provides detailed, step-by-step protocols. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, must be observed at all times. Hydrogenation with H₂ gas should always be conducted behind a blast shield.
General Experimental Workflow
The overall process for catalytic hydrogenation follows a consistent logical flow, from initial setup to final analysis.
Caption: General workflow for catalytic hydrogenation.
Protocol 1: Racemic Hydrogenation with 10% Pd/C
This protocol describes a standard procedure for producing racemic 1-(4-fluoro-3,5-dimethylphenyl)ethanol using a common heterogeneous catalyst and molecular hydrogen.
Materials:
-
4'-Fluoro-3',5'-dimethylacetophenone
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous grade
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar pressure vessel
-
Celite® or a membrane filter for catalyst removal
Procedure:
-
Vessel Preparation: To a suitable pressure vessel, add 4'-Fluoro-3',5'-dimethylacetophenone (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (0.01-0.05 eq Pd by mole). Causality: The inert atmosphere prevents potential ignition of the dry catalyst upon addition of the solvent.
-
Solvent Addition: Add anhydrous methanol or ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).
-
System Purge: Seal the vessel and purge the headspace with nitrogen or argon 3-5 times to remove all oxygen. Subsequently, purge the system with hydrogen gas 3-5 times. Causality: Removing oxygen is critical for both safety (to prevent explosive H₂/O₂ mixtures) and catalyst activity, as oxygen can poison the palladium surface.
-
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi / 3-7 bar). Begin vigorous stirring and heat to the target temperature (e.g., 25-50 °C) if necessary.
-
Monitoring: Monitor the reaction by observing hydrogen uptake from the ballast tank. The reaction is complete when H₂ uptake ceases. Progress can also be checked by carefully depressurizing, taking an aliquot, and analyzing by TLC or GC.[11]
-
Work-up: Once complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® or a 0.45 µm syringe filter to remove the Pd/C catalyst. Wash the filter cake with the same solvent. Causality: Celite provides a fine filtration medium that prevents catalyst particles from passing through, ensuring a product free of metal contamination.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 1-(4-fluoro-3,5-dimethylphenyl)ethanol.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH)
This protocol outlines a general procedure for the enantioselective reduction using a well-established Ru-based catalyst system and isopropanol as the hydrogen donor.
Materials:
-
4'-Fluoro-3',5'-dimethylacetophenone
-
[RuCl₂(p-cymene)]₂ or similar Ru precursor
-
(1R,2R)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN] or other suitable chiral ligand
-
2-Propanol (IPA), anhydrous grade
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
Procedure:
-
Catalyst Pre-formation (in situ): In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Ru precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 eq) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.011 eq) in anhydrous 2-propanol. Stir at room temperature for 20-30 minutes. Causality: This step allows the chiral ligand to coordinate with the ruthenium center, forming the active catalytic species before the substrate is introduced.
-
Base Activation: Add a solution of the base (e.g., KOH or KOtBu, 0.02-0.05 eq) in 2-propanol. The mixture should change color, indicating the formation of the active ruthenium hydride species.
-
Substrate Addition: Add the 4'-Fluoro-3',5'-dimethylacetophenone (1.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and stir. Causality: 2-Propanol serves as both the solvent and the hydrogen donor. The base is required to facilitate the deprotonation of isopropanol and the formation of the active Ru-H catalyst.[8]
-
Monitoring: Monitor the reaction progress by TLC (staining with KMnO₄) or GC analysis until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench by adding water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Isolation & Purification: Remove the solvent under reduced pressure. Purify the crude product via flash column chromatography to yield the enantioenriched alcohol.
Data Summary and Characterization
Proper analysis is essential to confirm the identity, purity, and (for asymmetric methods) stereochemical integrity of the product.
Comparative Reaction Parameters
| Parameter | Protocol 1: Pd/C | Protocol 2: ATH with Ru-(R,R)-TsDPEN |
| Hydrogen Source | H₂ Gas | 2-Propanol |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% |
| Pressure | 50-100 psi (elevated) | Atmospheric |
| Temperature | 25-50 °C | 40-60 °C |
| Key Additive | None | Base (e.g., KOtBu) |
| Expected Product | Racemic Alcohol | Enantioenriched (S)-Alcohol |
| Expected Yield | >95% | >90% |
| Expected ee | 0% | >95% |
Product Characterization
-
Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress. The product alcohol will have a lower Rf value than the starting ketone in a nonpolar eluent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Gas Chromatography (GC): Used to determine the conversion of starting material to product and to assess purity.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the acetyl methyl singlet (~2.5 ppm) of the ketone and the appearance of a doublet for the new methyl group (~1.5 ppm) and a quartet for the new C-H proton (~4.9-5.1 ppm) are indicative of successful reduction. A broad singlet for the -OH proton will also appear.
-
¹³C NMR: The carbonyl carbon signal (~197 ppm) will disappear, and a new signal for the alcohol carbon will appear (~70 ppm).
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product, 1-(4-fluoro-3,5-dimethylphenyl)ethanol.
-
Chiral High-Performance Liquid Chromatography (HPLC): The primary method for determining the enantiomeric excess (ee) of the product from asymmetric synthesis. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the ee value.
References
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Green Chemistry. (2015). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. RSC Publishing. Retrieved from [Link]
-
MDPI. (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. Retrieved from [Link]
-
ResearchGate. (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. Retrieved from [Link]
-
Organic Chemistry Portal. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Acetophenone hydrogenation over Pd catalyst in the presence of H2O and CO2. Retrieved from [Link]
-
Catalysis Science & Technology. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. RSC Publishing. Retrieved from [Link]
-
MDPI. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Retrieved from [Link]
-
American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]
-
PubMed. (2011). Acetophenone hydrogenation over a Pd catalyst in the presence of H2O and CO2. Retrieved from [Link]
-
MDPI. (n.d.). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. Retrieved from [Link]
-
ACS Publications. (2023). Influence of Physicochemical Properties of Ni/Clinoptilolite Catalysts in the Hydrogenation of Acetophenone. Retrieved from [Link]
-
SpringerLink. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. Retrieved from [Link]
-
ResearchGate. (2018). Optimization Reaction for the Hydrogenation of 4- Fluoroacetophenone a. Retrieved from [Link]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
KANTO CHEMICAL CO., INC. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]
-
Los Alamos National Laboratory. (n.d.). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Retrieved from [Link]
Sources
- 1. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. acs.org [acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Research Portal [laro.lanl.gov]
- 8. mdpi.com [mdpi.com]
- 9. kanto.co.jp [kanto.co.jp]
- 10. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 11. rsc.org [rsc.org]
Application Note: Strategic Synthesis of Fluorinated Biaryl Scaffolds via Acetophenone Intermediates
Introduction & Strategic Value
Acetophenones are ubiquitous, cost-effective starting materials in the synthesis of biaryl scaffolds, a structural motif present in nearly 20% of small-molecule drugs. The incorporation of fluorine into these scaffolds is a critical medicinal chemistry strategy to modulate lipophilicity (
This guide details two distinct, high-value synthetic pathways to generate fluorinated biaryls from acetophenone precursors:
-
The Heterocyclic Route: Constructing fluorinated pyrazoles (e.g., Celecoxib analogs) via Claisen condensation and hydrazine cyclization.
-
The Cross-Coupling Route: Converting acetophenones to vinyl triflates for Palladium-catalyzed Suzuki-Miyaura coupling to form fluorinated styrenyl/biaryl systems.
Module A: Synthesis of Fluorinated Pyrazoles (The Heterocyclic Route)
Principle & Mechanism
The most reliable method to convert acetophenones into fluorinated biaryl pyrazoles involves a two-step sequence:
-
Claisen Condensation: The acetophenone enolate attacks a fluorinated ester (e.g., ethyl trifluoroacetate) to form a
-diketone (1,3-dicarbonyl). -
Cyclocondensation: Reaction with an aryl hydrazine closes the ring.
Critical Challenge (Regioselectivity): The cyclization can yield two regioisomers (1,3- vs. 1,5-isomers). Standard conditions (EtOH, reflux) often yield mixtures.
-
Expert Insight: The use of fluorinated alcohols (TFE or HFIP) as solvents has been proven to drastically enhance regioselectivity toward the 5-trifluoromethyl isomer due to hydrogen-bond donation stabilizing specific hydrazone intermediates [1].
Reaction Pathway Diagram
Caption: Regioselectivity control in fluorinated pyrazole synthesis via solvent selection.
Experimental Protocol: Regioselective Synthesis
Target: 1-Aryl-3-phenyl-5-(trifluoromethyl)pyrazole
Step 1: Synthesis of
-
Setup: Flame-dry a 250 mL round-bottom flask under
. -
Reagents: Add Acetophenone (10 mmol) and Ethyl Trifluoroacetate (12 mmol, 1.2 equiv) in anhydrous THF (50 mL).
-
Base Addition: Cool to 0°C. Add LiHMDS (1.0 M in THF, 11 mmol) dropwise over 15 mins. Note: LiHMDS is preferred over NaH to prevent uncontrolled exotherms and side reactions.
-
Reaction: Stir at 0°C for 1h, then warm to RT and stir overnight (12h).
-
Workup: Quench with 1N HCl. Extract with EtOAc (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification: The crude
-diketone is often pure enough (>90%) for the next step. If not, flash chromatography (Hex/EtOAc 9:1).
Step 2: Cyclization (The Fluorinated Solvent Method)
-
Setup: Dissolve the
-diketone (5 mmol) in 2,2,2-Trifluoroethanol (TFE) (0.2 M concentration). Why TFE? It promotes the formation of the specific hydrazone intermediate required for high regioselectivity. -
Addition: Add Aryl Hydrazine hydrochloride (5.5 mmol).
-
Reaction: Stir at Room Temperature for 12–24 hours. Avoid reflux if high regioselectivity is critical.
-
Workup: Remove TFE under reduced pressure (rotary evaporator).
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Module B: The Vinyl Triflate Route (C-C Coupling)
Principle & Mechanism
To use acetophenones in Suzuki-Miyaura coupling without forming a heterocycle, the ketone oxygen must be converted into a leaving group. The Enol Triflate is the gold standard here.
-
Enolization: Kinetic deprotonation using a bulky base (LDA or LiHMDS).
-
Trapping: Reaction of the enolate with a triflating agent (PhNTf
or Tf O). -
Coupling: Pd-catalyzed cross-coupling with a fluorinated boronic acid.
Expert Insight: Use N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf
Workflow Diagram
Caption: Conversion of Acetophenone to Fluorinated Biaryl via Vinyl Triflate.
Experimental Protocol: Vinyl Triflate Synthesis
Target:
-
Reagents:
-
Acetophenone derivative (1.0 equiv)
-
LiHMDS (1.2 equiv, 1.0 M in THF)
-
PhNTf
(1.1 equiv) -
Solvent: Anhydrous THF
-
-
Procedure:
-
Cool a solution of LiHMDS in THF to -78°C (Dry ice/Acetone bath). Strict temperature control is required to ensure kinetic enolate formation.
-
Add the acetophenone (dissolved in minimal THF) dropwise over 20 minutes.
-
Stir at -78°C for 45–60 minutes.
-
Add PhNTf
(dissolved in THF) dropwise. -
Allow the reaction to warm slowly to 0°C over 2–3 hours.
-
Quench: Dilute with
and wash with saturated . -
Purification: Rapid filtration through a short pad of neutral alumina or silica (buffered with 1%
) is recommended to prevent hydrolysis of the triflate.
-
Protocol: Suzuki-Miyaura Coupling
-
Reagents:
-
Vinyl Triflate (from above) (1.0 equiv)
-
Fluorinated Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) or (for sterically hindered substrates). -
Base:
(2.0 equiv) or . -
Solvent: Dioxane/Water (4:1) or Toluene/EtOH/Water.
-
-
Procedure:
-
Degas solvents thoroughly (sparge with Argon for 15 mins). Oxygen kills the active Pd(0) species.
-
Combine triflate, boronic acid, base, and catalyst in a sealed vial.
-
Heat to 80–90°C for 4–12 hours.
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
-
Data Summary & Optimization
Solvent Effects on Pyrazole Regioselectivity
Data derived from condensation of 1,3-diketones with phenylhydrazine [1].
| Solvent | Dielectric Constant | Regioisomer Ratio (5-CF3 : 3-CF3) | Yield (%) |
| Ethanol (EtOH) | 24.5 | 60 : 40 | 85% |
| THF | 7.5 | 55 : 45 | 82% |
| TFE (Trifluoroethanol) | 26.7 | 95 : 5 | 92% |
| HFIP (Hexafluoroisopropanol) | 16.7 | >98 : 2 | 94% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Triflate) | Hydrolysis during workup | Use neutral alumina for filtration; add 1% triethylamine to eluents. |
| Regioisomer Mix (Pyrazole) | Thermodynamic equilibration | Switch solvent to TFE or HFIP; lower reaction temperature to RT. |
| Stalled Coupling (Suzuki) | Oxidative addition failure | Switch to electron-rich ligands (e.g., XPhos, SPhos) or Pd-precatalysts (e.g., XPhos Pd G2). |
| Protodeboronation | Fluorinated boronic acid instability | Fluorinated boronic acids are prone to deborylation. Use anhydrous conditions or switch to Boronic Esters (BPin). |
References
-
Regioselective Synthesis of Pyrazoles
-
Vinyl Triflate Synthesis
-
Fluorinated Scaffolds in Drug Design
-
General Pyrazole Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed amidation of enol triflates: a new synthesis of enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides [organic-chemistry.org]
- 6. Advances in the Synthesis of Fluorinated Scaffolds by Transition Metal-Catalyzed C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Advanced One-Pot Synthesis Techniques for Fluorinated Aromatic Ketones
Introduction: The Strategic Importance of Fluorinated Aromatic Ketones
The incorporation of fluorine into aromatic ketones has become a cornerstone of modern chemical and pharmaceutical research. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, make these compounds highly valuable scaffolds in drug discovery and materials science.[1][2][3] For instance, the β-fluoroamine motif, readily accessible from α-fluoroketones, is a privileged structure in numerous drug candidates, as the fluorine atom can lower the pKa of the neighboring amine, improving pharmacological properties.[1]
Traditional multi-step syntheses of these targets often suffer from drawbacks such as high costs, significant waste generation, and cumulative yield losses. One-pot synthesis, wherein multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates, offers an elegant and efficient alternative.[4] This approach enhances atom economy, reduces solvent and energy consumption, and streamlines the path to complex molecules. This guide provides an in-depth exploration of key one-pot strategies for the synthesis of fluorinated aromatic ketones, complete with mechanistic insights and detailed laboratory protocols for researchers, scientists, and drug development professionals.
Methodology 1: Domino Reactions for α-Fluoroenone Synthesis
Domino, or tandem, reactions represent a highly sophisticated approach to one-pot synthesis, where a single set of conditions triggers a cascade of transformations.[5][6] A powerful example is the synthesis of α-fluoroenones from enolizable carbonyl compounds using (bromodifluoromethyl)trimethylsilane (Me3SiCF2Br).[7][8][9]
Causality and Mechanistic Insight
This reaction is a remarkable display of chemical economy, where Me3SiCF2Br plays multiple roles: it serves as a difluorocarbene source, a trimethylsilyl (TMS) transfer agent, and an internal source of bromide and fluoride ions to catalyze the sequence.[7][8][9] The entire process is initiated by a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
The proposed mechanism unfolds as follows:
-
In Situ Generation of Intermediates: The reaction initiates with the formation of a difluorocarbene and a silyl enol ether from the starting ketone.
-
Difluorocyclopropanation: The highly reactive difluorocarbene undergoes cycloaddition with the silyl enol ether to form a difluorocyclopropane intermediate.
-
Desilylation & Ring-Opening: The intermediate is desilylated, triggering a ring-opening cascade.
-
Defluorination: A final defluorination step yields the target α-fluoroenone.
This sequence showcases how a carefully designed one-pot process can orchestrate a complex series of bond formations and cleavages to arrive at a valuable fluorinated product with high efficiency.
Workflow: Domino Synthesis of α-Fluoroenones```dot
Caption: One-pot fluorination and Robinson annulation sequence.
Experimental Protocol: Asymmetric Synthesis of a 6-Fluorocyclohex-2-en-1-one
This protocol is a representative example based on the work of Jiang et al. [10] Materials:
-
β-Ketoester (e.g., Ethyl 2-oxocyclohexanecarboxylate): 0.2 mmol
-
Selectfluor®: 0.24 mmol
-
α,β-Unsaturated Ketone (e.g., Chalcone): 0.3 mmol
-
Cinchona Alkaloid Amine Catalyst: 0.02 mmol (10 mol%)
-
Acetonitrile (MeCN), anhydrous: 1.0 mL
-
Vial, magnetic stirrer.
Procedure:
-
In a vial, dissolve the β-ketoester (0.2 mmol) and Selectfluor® (0.24 mmol) in anhydrous acetonitrile (0.5 mL).
-
Stir the mixture at room temperature for 1-2 hours until the fluorination is complete (monitor by TLC). This first step generates the α-fluoro-β-keto ester in situ.
-
To the same vial, add the α,β-unsaturated ketone (0.3 mmol) and the cinchona alkaloid amine catalyst (0.02 mmol).
-
Add the remaining anhydrous acetonitrile (0.5 mL).
-
Stir the reaction at the optimized temperature (e.g., -20 °C to room temperature) for 24-48 hours. [10]6. Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to obtain the enantiomerically enriched fluorinated cyclohexenone.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by ¹H NMR and chiral HPLC analysis, respectively.
Comparative Data for One-Pot Annulation
| Entry | Michael Acceptor | Catalyst | Yield (%) | dr | ee (%) |
| 1 | Chalcone | Cinchona Amine A | 85 | >20:1 | 98 |
| 2 | (E)-1,3-diphenylprop-2-en-1-one | Cinchona Amine B | 92 | 15:1 | 99 |
| 3 | (E)-4-phenylbut-3-en-2-one | Cinchona Amine A | 78 | 10:1 | 95 |
| Data is representative and synthesized from typical results reported in organocatalytic fluorination/annulation literature. | |||||
| [10] |
Methodology 3: Palladium-Catalyzed One-Pot Suzuki Coupling for Ketone Construction
Palladium-catalyzed cross-coupling reactions are mainstays of modern synthesis. A one-pot Suzuki coupling approach can be employed to construct aryl ketones from aromatic acids and aryl boronic acids, offering a powerful alternative to traditional Friedel-Crafts acylation, especially for substrates with sensitive functional groups. [11]
Causality and Mechanistic Insight
This one-pot method involves two key stages: the in-situ activation of a carboxylic acid and the subsequent Pd-catalyzed cross-coupling.
-
Carboxylic Acid Activation: The aromatic carboxylic acid is first activated by converting it into a more reactive intermediate, such as a triazine ester. [11]This is achieved using an activating agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). This step is crucial because carboxylic acids themselves are generally unreactive in the oxidative addition step of the palladium cycle.
-
Suzuki Coupling: The aryl boronic acid and a palladium catalyst (e.g., Pd(PPh3)2Cl2) are then added. [11]The catalytic cycle proceeds via the standard Suzuki mechanism:
-
Oxidative Addition: The palladium(0) species undergoes oxidative addition into the C-O bond of the activated triazine ester.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are coupled, releasing the final aryl ketone product and regenerating the palladium(0) catalyst.
-
This method avoids the harsh Lewis acids required for Friedel-Crafts acylation and demonstrates excellent functional group tolerance. [11][12]
Catalytic Cycle: One-Pot Suzuki Ketone Synthesis
Caption: Catalytic cycle for one-pot Suzuki synthesis of aryl ketones.
Experimental Protocol: One-Pot Synthesis of an Aryl Ketone from Aromatic Acid
This protocol is based on the procedure developed by Wu et al. [11] Materials:
-
Aromatic Acid (e.g., Benzoic Acid): 1.0 mmol
-
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): 1.1 mmol
-
N-Methylmorpholine (NMM): 1.1 mmol
-
Aryl Boronic Acid (e.g., 4-Methoxyphenylboronic acid): 1.2 mmol
-
Pd(PPh3)2Cl2: 0.01 mmol (1 mol%)
-
Potassium Phosphate (K3PO4): 2.0 mmol
-
Anhydrous Toluene: 5 mL
-
Schlenk tube, magnetic stirrer, nitrogen atmosphere.
Procedure:
-
To a Schlenk tube under nitrogen, add the aromatic acid (1.0 mmol), CDMT (1.1 mmol), and anhydrous toluene (3 mL).
-
Add N-methylmorpholine (1.1 mmol) and stir the mixture at room temperature for 1 hour to ensure complete formation of the intermediate triazine ester.
-
To this mixture, add the aryl boronic acid (1.2 mmol), K3PO4 (2.0 mmol), and the palladium catalyst Pd(PPh3)2Cl2 (0.01 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 30-60 minutes. Monitor by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired aryl ketone.
References
-
Song, X., Chang, J., Zhu, D., Li, J., Xu, C., Liu, Q., & Wang, M. (2015). Catalytic Domino Reaction of Ketones/Aldehydes with Me3SiCF2Br for the Synthesis of α-Fluoroenones/α-Fluoroenals. Organic Letters, 17(7), 1712–1715. [Link]
-
Zeng, Y., Ni, C., & Hu, J. (2016). Recent Advances in the One-Step Synthesis of Distally Fluorinated Ketones. Chemistry – A European Journal, 22(10), 3210–3223. [Link]
-
Wang, Y., et al. (2017). Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications. [Link]
-
Song, X., et al. (2015). Catalytic Domino Reaction of Ketones/Aldehydes with Me3SiCF2Br for the Synthesis of α-Fluoroenones/α-Fluoroenals. ACS Publications. [Link]
-
Zhang, M., et al. (2017). Domino-Fluorination–Protodefluorination Enables Decarboxylative Cross-Coupling of α-Oxocarboxylic Acids with Styrene via Photoredox Catalysis. The Journal of Organic Chemistry. [Link]
-
Song, X., et al. (2015). Catalytic Domino Reaction of ketones/aldehydes With Me3SiCF2Br for the Synthesis of α-fluoroenones/α-fluoroenals. PubMed. [Link]
-
Selectfluor-mediated multi-component reaction of ketones, NH4OAc and DMF. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2016). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. PMC. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Wood, Z. et al. (2025). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv. [Link]
-
Facile Stereoselective Synthesis of Fluorinated Flavanone Derivatives via a One-Pot Tandem Reaction. ResearchGate. [Link]
-
A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. ChemRxiv. [Link]
-
Escorihuela, J., & Fustero, S. (2023). Fluorinated Imines in Tandem and Cycloaddition Reactions. The Chemical Record, 23(9), e202200262. [Link]
-
Kimoto, H., Muramatsu, H., & Inukai, K. (1976). Syntheses and Reactions of Fluorine-containing Aromatic Ketones. Bulletin of the Chemical Society of Japan. [Link]
-
Schaub, B. (2015). Synthesis using fluorinated organometallic reagents. ResearchGate. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
-
Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. RSC Publishing. [Link]
-
Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. ConnectSci. [Link]
-
Jiang, H., et al. (2016). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. PMC. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications. [Link]
-
Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric Organocatalysis. ScholarWorks at UMass Boston. [Link]
-
Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. RSC Publishing. [Link]
-
Wu, H., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry. [Link]
-
Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation. Technology Networks. [Link]
-
Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Nature Portfolio Chemistry Community. [Link]
-
One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry. [Link]
-
Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube. [Link]
Sources
- 1. Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. scispace.com [scispace.com]
- 4. "Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric" by Kenny Pham [scholarworks.umb.edu]
- 5. Assembly of fluorinated chromanones via enantioselective tandem reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Fluorinated Imines in Tandem and Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic Domino Reaction of Ketones/Aldehydes with Me3SiCF2Br for the Synthesis of α-Fluoroenones/α-Fluoroenals [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic domino reaction of ketones/aldehydes with Me3SiCF2Br for the synthesis of α-fluoroenones/α-fluoroenals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]
- 12. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Purification strategies for 4'-Fluoro-3',5'-dimethylacetophenone via recrystallization
Technical Support Center: Purification of 4'-Fluoro-3',5'-dimethylacetophenone
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of 4'-Fluoro-3',5'-dimethylacetophenone. This guide provides in-depth, experience-based strategies for purifying this compound using recrystallization, a fundamental and powerful technique in organic chemistry. Here, you will find not just protocols, but the rationale behind them, designed to empower you to solve common purification challenges.
Note on the Compound: Specific recrystallization data for 4'-Fluoro-3',5'-dimethylacetophenone is not extensively published. Therefore, this guide is built upon established principles for the purification of aromatic ketones and similarly substituted acetophenones.[1][2] The strategies provided are robust starting points for developing a specific protocol for this molecule.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of 4'-Fluoro-3',5'-dimethylacetophenone by recrystallization.
Q1: What is the core principle of recrystallization for purification?
A: Recrystallization is a purification technique for solid compounds that relies on differences in solubility. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[3] In an ideal scenario, your crude 4'-Fluoro-3',5'-dimethylacetophenone is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be filtered off at this stage. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent (the "mother liquor").
Q2: How do I select the best solvent for 4'-Fluoro-3',5'-dimethylacetophenone?
A: The perfect solvent is one where the compound is highly soluble at high temperatures but poorly soluble at room temperature or below.[3] For an aromatic ketone like this, you can follow a "like dissolves like" approach.
-
Initial Screening: Start with small-scale tests (e.g., ~50 mg of crude product in a test tube). Test a range of solvents with varying polarities.[4]
-
Good Candidates: Alcohols (like ethanol or isopropanol) or a mixture of a non-polar solvent (like hexanes or heptane) with a slightly more polar one (like ethyl acetate or acetone) are often effective for aromatic compounds.[5]
-
A Rule of Thumb: Solvents containing functional groups similar to the compound of interest can be good solubilizers. For a ketone, acetone might be a strong solvent, potentially useful in a mixed-solvent system.[6]
Q3: What are the likely impurities I need to remove?
A: Impurities can stem from several sources in a typical synthetic route like a Friedel-Crafts acylation.[7] These may include:
-
Unreacted Starting Materials: Such as 1-fluoro-3,5-dimethylbenzene.
-
Isomeric Byproducts: Acylation could potentially occur at a different position on the aromatic ring, leading to structural isomers.
-
Reaction Byproducts: Residual catalyst or byproducts from the acylating agent. A successful recrystallization will separate your target compound from these impurities, which ideally remain dissolved in the cold mother liquor.
Q4: What is a mixed-solvent recrystallization and when should I use it?
A: A mixed-solvent system is used when no single solvent has the ideal solubility properties. You use a pair of miscible solvents: one in which 4'-Fluoro-3',5'-dimethylacetophenone is very soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[3]
The procedure involves dissolving the compound in a minimum amount of the hot "solvent." Then, the "anti-solvent" is added dropwise to the hot solution until it just begins to turn cloudy (this is the point of saturation). A few drops of the "solvent" are added back to redissolve the precipitate, and the solution is then allowed to cool slowly. Common pairs include ethanol/water, acetone/hexanes, or ethyl acetate/heptane.[5]
Detailed Experimental Protocol: Recrystallization of 4'-Fluoro-3',5'-dimethylacetophenone
This protocol provides a comprehensive workflow. Always perform initial tests on a small scale to determine the optimal solvent system before committing a large amount of material.
Step 1: Solvent System Selection
-
Place approximately 50 mg of your crude 4'-Fluoro-3',5'-dimethylacetophenone into several different test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, heptane, toluene, ethyl acetate/hexane mixture) dropwise at room temperature, swirling after each addition. Note the solubility.
-
If the compound does not dissolve in ~1 mL of a cold solvent, gently heat the test tube in a water or sand bath. Add more solvent dropwise until the solid dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
The ideal solvent is one that required heating to dissolve the compound and produced a good yield of crystals upon cooling.
Step 2: The Recrystallization Procedure
-
Dissolution: Place the crude 4'-Fluoro-3',5'-dimethylacetophenone into an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding the solvent until the compound just dissolves completely. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing your yield.
-
(Optional) Decolorization: If the hot solution has a noticeable color, it may be due to highly polar, colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If you used activated carbon or if there are insoluble impurities, you must perform a hot filtration. Use a pre-heated filter funnel and flask to filter the hot solution quickly to remove the solid impurities. Causality Note: Pre-heating prevents the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to selectively arrange themselves in a crystal lattice, excluding impurities.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for some time, or by transferring them to a watch glass to air dry. For a final drying step, a vacuum oven can be used at a temperature well below the compound's melting point.
Step 3: Purity Assessment (Self-Validation)
-
Melting Point Analysis: Determine the melting point of the recrystallized product. A pure compound should have a sharp melting point that corresponds to the literature value. Impurities typically cause the melting point to be depressed and broaden.
-
Chromatographic Analysis: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to compare the purified product to the crude material. The purified sample should ideally show a single, clean spot or peak.
Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section provides solutions to common problems.
Q: My compound won't dissolve, even in a large amount of hot solvent. A: This indicates that the solvent is not a good choice. No single solvent may be suitable.
-
Solution: You likely need to use a mixed-solvent system. Find a solvent in which the compound is highly soluble (like acetone or dichloromethane) and use that as your primary solvent, then add a miscible anti-solvent (like hexanes or water) to induce crystallization as described in the FAQ section.[3]
Q: No crystals are forming, even after cooling in an ice bath. A: This is a common problem and usually has two main causes:
-
Too much solvent was used: The solution is not saturated enough for crystals to form.
-
Solution: Gently heat the solution to boil off some of the solvent (perform this in a fume hood). Then, allow it to cool again.[8]
-
-
The solution is supersaturated: The solution contains more dissolved solute than it should at that temperature, but crystal nucleation has not started.
-
Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution (a "seed crystal"). This will act as a template for further crystal growth.
-
Q: My compound "oiled out" instead of forming crystals. A: "Oiling out" occurs when the solution becomes saturated at a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of a solid.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to decrease the saturation point. Then, allow the solution to cool very slowly. You can also try more vigorous scratching as the solution cools to encourage crystal formation over oiling.
Q: My crystals formed very quickly and look like fine powder or needles. A: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[8]
-
Solution: The solution cooled too quickly, or it was too concentrated. Reheat the solution to redissolve the solid, add a small amount of extra solvent, and ensure the flask is allowed to cool slowly and without disturbance (e.g., by placing it on a surface that does not draw heat away too quickly).[8]
Q: My final yield is very low. A: This can happen for several reasons:
-
Too much solvent was used, and a significant amount of your product remains in the mother liquor.[8]
-
The crystals were filtered before crystallization was complete.
-
The chosen solvent has a relatively high solubility for the compound even at low temperatures.
-
Solution: You can try to recover a "second crop" of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling it. Note that a second crop is often less pure than the first.
Data and Visualizations
Table 1: Properties of Common Recrystallization Solvents
This table provides a reference for selecting appropriate solvents based on their physical properties.
| Solvent | Boiling Point (°C) | Polarity (Relative) | Notes |
| Water | 100 | Very High | Good for polar compounds; often used as an anti-solvent with alcohols.[9] |
| Ethanol | 78 | High | Excellent general-purpose solvent for moderately polar compounds. |
| Isopropanol | 82 | High | Similar to ethanol, slightly less polar. |
| Acetone | 56 | Medium-High | Strong solvent for many organics; often used as the "good" solvent in a mixed pair. |
| Ethyl Acetate | 77 | Medium | Good for a wide range of polarities. Often paired with hexanes/heptane. |
| Toluene | 111 | Low | Good for aromatic compounds, higher boiling point requires care.[3] |
| Hexanes / Heptane | ~69 / ~98 | Very Low | Non-polar solvents, excellent as anti-solvents for less polar compounds. |
Diagrams
References
-
Chemsrc. (2025, August 22). 4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4. Retrieved February 19, 2026, from [Link]
-
PubChem. (2026, February 7). 4'-Fluoroacetophenone. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved February 19, 2026, from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 19, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved February 19, 2026, from [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved February 19, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 19, 2026, from [Link]
-
Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. [Link]
- Li, J-T., et al. (n.d.). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile.
-
Boldyreva, E. V., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(16), 8438-8451. [Link]
-
European Patent Office. (2023, November 8). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE (EP 3526188 B1). Retrieved February 19, 2026, from [Link]
-
Meira, E. B., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 36(1). [Link]
-
MDPI. (2023, December 8). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Polymers, 15(24), 4639. [Link]
-
Royal Society of Chemistry. (2019, April 23). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved February 19, 2026, from [Link]
-
Royal Society of Chemistry. (2022, March 11). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Retrieved February 19, 2026, from [Link]
- Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan J. Chem., 18(2), 704-714.
-
Student Theses Faculty of Science and Engineering. (n.d.). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Retrieved February 19, 2026, from [Link]
- Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3828-3840.
- Google Patents. (n.d.). CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.
Sources
- 1. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. rubingroup.org [rubingroup.org]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols an ... - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04189D [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-FLUORO-3-METHYLACETOPHENONE | 369-32-4 [chemicalbook.com]
Optimizing catalyst loading for 4'-Fluoro-3',5'-dimethylacetophenone reactions
Technical Support Center: Catalyst Optimization for 4'-Fluoro-3',5'-dimethylacetophenone
Executive Summary
This technical guide addresses the optimization of catalyst loading for the synthesis and subsequent transformation of 4'-Fluoro-3',5'-dimethylacetophenone (CAS: 369-32-4 analog). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets).
Optimization is divided into two distinct chemical regimes:
-
Synthesis Phase: Lewis Acid stoichiometry (Friedel-Crafts Acylation).
-
Functionalization Phase: Transition Metal Catalyst loading (Asymmetric Transfer Hydrogenation).
Module 1: Lewis Acid Optimization (Synthesis Phase)
Context: The synthesis of 4'-Fluoro-3',5'-dimethylacetophenone typically proceeds via the Friedel-Crafts acylation of 2-fluoro-m-xylene (1-fluoro-2,6-dimethylbenzene) with acetyl chloride.
The "Catalyst" Loading Paradox
While Aluminum Chloride (
Standard Loading Protocol:
-
Theoretical Minimum: 1.0 equivalents relative to Acetyl Chloride.
-
Optimized Window: 1.15 – 1.25 equivalents.
-
Critical Threshold: Below 1.05 eq, conversion stalls due to complexation. Above 1.5 eq, risk of polymethylation and "tar" formation increases significantly.
Process Optimization Strategy (Step-by-Step)
-
Reagent Quality Check: Ensure
is free-flowing and yellow/greenish. White powder often indicates hydrolysis (inactive species), requiring higher loading to compensate. -
The "Perrier" Addition Mode:
-
Protocol: Premix
(1.2 eq) and Acetyl Chloride (1.1 eq) in DCM or DCE at 0°C to form the acylium complex before adding the substrate. -
Benefit: This controls the exotherm and ensures the active electrophile is available, allowing you to reduce
loading by ~10% compared to standard addition.
-
-
Green Catalytic Alternative (Zeolites):
-
For true catalytic loading (<10 mol%), replace
with Zeolite H-Beta or Hafnium Triflate ( ) . -
Loading: 1–5 mol%.
-
Trade-off: Requires higher temperatures (reflux) and longer reaction times (12-24h) compared to the 2h
route.
-
Module 2: Transition Metal Optimization (Reduction Phase)
Context: Asymmetric Transfer Hydrogenation (ATH) of the ketone to the chiral alcohol (e.g., using Noyori-Ikariya Ru-catalysts).
Optimizing Substrate-to-Catalyst (S/C) Ratio
The fluorine atom at the para position is electron-withdrawing, which generally accelerates nucleophilic hydride attack, but the meta-methyl groups introduce steric hindrance that can impede the catalyst approach.
Recommended Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] Solvent System: Formic Acid / Triethylamine (5:2 azeotrope).[1]
| Parameter | High Loading (0.5 - 1.0 mol%) | Optimized Low Loading (0.05 - 0.1 mol%) |
| S/C Ratio | 100:1 to 200:1 | 1000:1 to 2000:1 |
| Reaction Time | 2 - 4 Hours | 18 - 24 Hours |
| Temperature | 25°C (Ambient) | 40°C - 50°C |
| Enantiomeric Excess (ee) | >98% | >96% (Risk of erosion at high T) |
Troubleshooting Catalyst Poisoning
If optimizing for low loading (0.05 mol%), the reaction becomes hypersensitive to impurities carried over from Module 1.
-
The Killer: Residual
or ions. -
The Fix: Ensure a rigorous EDTA wash or distillation of the ketone intermediate before subjecting it to the Ruthenium catalyst.
Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for optimizing catalyst loading based on the specific bottleneck (Yield vs. Purity vs. Cost).
Caption: Figure 1. Decision matrix for troubleshooting catalyst loading issues in synthesis and reduction phases.
Troubleshooting & FAQs
Q1: In the Friedel-Crafts step, the reaction mixture solidifies and stirring stops. What happened?
-
Diagnosis: You likely used a "Bouveault" addition (adding acid chloride to the mixture) at high concentration. The ketone-
complex is a viscous ionic liquid/solid. -
Solution: Increase solvent volume (DCM) to 5-7 volumes relative to substrate. Switch to Perrier addition (add substrate to the pre-formed acylium complex) to maintain a homogenous solution longer.
Q2: My enantioselectivity (ee) dropped when I scaled up the hydrogenation, despite keeping the S/C ratio constant.
-
Diagnosis: Heat transfer inefficiency. The ATH reaction is exothermic.[2] At scale, the internal temperature may have spiked above 40°C, eroding selectivity.
-
Solution: Lower the jacket temperature by 5°C during the initial 30 minutes of dosing or reduce the catalyst loading slightly to slow the reaction rate (Kinetic Control).
Q3: Can I use recover the Ruthenium catalyst?
-
Answer: Generally, no. In homogeneous ATH, the catalyst degrades. However, if using immobilized TsDPEN-Ru on silica or polymer supports, recycling is possible but activity drops ~10% per cycle.
References
-
Friedel-Crafts Acylation Mechanisms
- Title: "Mechanistic aspects of the Friedel–Crafts acyl
- Source: Wikipedia / LibreTexts (General Chemistry Principles)
-
URL:[Link]
-
Catalyst Optimization in ATH
-
Green Chemistry Alternatives
- Title: "Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Trifl
- Source: SIOC Journal
-
URL:[Link]
- Safety Data & Handling: Title: "Safety Data Sheet: 4'-Fluoro-3'-methylacetophenone (Analogous Handling)." Source: TCI Chemicals
Sources
Technical Support Center: Resolving Aqueous Solubility Challenges for 4'-Fluoro-3',5'-dimethylacetophenone
Welcome to the technical support guide for 4'-Fluoro-3',5'-dimethylacetophenone. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the limited aqueous solubility of this compound. Here, we provide in-depth, evidence-based troubleshooting strategies and detailed protocols to help you achieve stable and reproducible solutions for your experimental needs.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: Why is 4'-Fluoro-3',5'-dimethylacetophenone so poorly soluble in water?
A: The low aqueous solubility of 4'-Fluoro-3',5'-dimethylacetophenone is a direct result of its molecular structure. Aromatic ketones, as a class of compounds, are generally insoluble or only sparingly soluble in water.[1][2] This specific molecule contains several hydrophobic (water-repelling) features:
-
Aromatic Phenyl Ring: The benzene ring is large, non-polar, and cannot participate in hydrogen bonding with water molecules.
-
Dimethyl Groups (-CH₃)₂: These alkyl groups are highly non-polar and further increase the molecule's hydrophobic character.
-
Ketone Group (C=O): While the carbonyl group has a dipole and can act as a hydrogen bond acceptor, its influence is significantly outweighed by the large hydrophobic portion of the molecule.
Water is a highly polar solvent that forms a strong, cohesive network through hydrogen bonds. For a substance to dissolve, it must break these water-water interactions and form new, energetically favorable interactions with water. The hydrophobic nature of 4'-Fluoro-3',5'-dimethylacetophenone prevents this, causing it to be expelled from the aqueous phase.
Q2: What are the primary consequences of this poor solubility in my research?
A: Ignoring or improperly addressing poor solubility can lead to significant experimental artifacts and unreliable data. Key consequences include:
-
Precipitation in Assays: The compound can precipitate out of solution when a concentrated organic stock is diluted into an aqueous buffer, leading to inaccurately low effective concentrations.
-
Inaccurate Quantification: Undissolved compound can lead to errors in spectrophotometric or chromatographic analysis.
-
Low Bioavailability: In drug development contexts, poor aqueous solubility is a major hurdle, often correlating with low absorption and limited efficacy.[3]
-
Irreproducible Results: The amount of dissolved compound can vary between experiments depending on minor changes in preparation, leading to a lack of reproducibility.
Q3: What are the principal strategies I can use to improve the aqueous solubility of this compound?
A: Several well-established techniques can be employed to overcome the solubility challenges of hydrophobic compounds.[3][4][5] The most common and effective methods for a molecule like 4'-Fluoro-3',5'-dimethylacetophenone are:
-
Co-Solvency: Using a water-miscible organic solvent to reduce the overall polarity of the solvent system.
-
Surfactant-Mediated Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic molecule.
-
Cyclodextrin Inclusion Complexation: Using cyclic oligosaccharides to form a host-guest complex with the compound, rendering it soluble.
The choice of method depends heavily on the experimental context, such as the tolerance of a biological system (e.g., cell culture) to excipients or the required final concentration.
Troubleshooting Guide: Protocols & Methodologies
This section provides detailed, step-by-step protocols for each of the primary solubilization techniques.
Technique 1: Co-Solvency
This is often the simplest and most direct method. Co-solvents work by reducing the polarity of water, thereby lowering the energy penalty for solvating a non-polar molecule.[6][7][8][]
Step-by-Step Protocol: Preparing a Solubilized Solution with a Co-Solvent
-
Select a Co-solvent: Common, effective co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[6][8][] DMSO is an excellent solvent for many organic molecules but can be toxic to cells at concentrations above 0.5-1%.
-
Prepare a High-Concentration Stock: Weigh a precise amount of 4'-Fluoro-3',5'-dimethylacetophenone and dissolve it in 100% of your chosen co-solvent to create a concentrated stock solution (e.g., 10-100 mM). Ensure it is fully dissolved; gentle warming or vortexing may be necessary.
-
Perform Serial Dilutions: To prepare your working solution, perform a serial dilution of the stock solution directly into your aqueous buffer or media.
-
Crucial Step: Add the stock solution to the aqueous buffer (not the other way around) while vortexing vigorously. This rapid mixing helps to disperse the compound before it has a chance to precipitate.
-
-
Final Concentration Check: Visually inspect the final solution for any signs of precipitation or cloudiness. The final concentration of the co-solvent should be kept to a minimum and must be below the tolerance limit of your experimental system.
-
Include a Vehicle Control: Always run a parallel experiment containing the same final concentration of the co-solvent without the compound to account for any effects of the solvent itself.
Troubleshooting Co-Solvency
| Issue Encountered | Probable Cause | Recommended Solution |
| Precipitation upon dilution | The compound's solubility limit in the final water/co-solvent mixture has been exceeded. | 1. Decrease the final target concentration of the compound.2. If the experimental system allows, slightly increase the final percentage of the co-solvent.3. Try a different co-solvent; solubility can vary.[10] |
| Cell toxicity or assay interference | The co-solvent is affecting the biological or chemical system. | 1. Lower the final co-solvent concentration to the absolute minimum required.2. Switch to a more biocompatible co-solvent (e.g., Ethanol or PEG 400 instead of DMSO).3. Ensure a proper vehicle control is included to quantify the solvent's effect. |
Workflow for Co-Solvent Method
Caption: Workflow for preparing a solution using a co-solvent.
Technique 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are sugar-based macrocycles with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate a poorly soluble "guest" molecule, like 4'-Fluoro-3',5'-dimethylacetophenone, forming a water-soluble "host-guest" inclusion complex.[12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high aqueous solubility and low toxicity.[16]
Step-by-Step Protocol: Phase-Solubility Analysis and Preparation
-
Select a Cyclodextrin (CD): HP-β-CD is a highly recommended starting point.
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer.
-
Equilibrate with Excess Compound: Add an excess amount of solid 4'-Fluoro-3',5'-dimethylacetophenone to each CD solution. The amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Incubate: Seal the vials and shake or stir them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate and Analyze: After incubation, filter each suspension through a 0.22 µm syringe filter to remove the undissolved compound.
-
Quantify: Determine the concentration of the dissolved compound in each filtrate using a validated analytical method like HPLC-UV (see validation section below).
-
Prepare Working Solution: Based on the phase-solubility results, prepare a bulk solution using the lowest concentration of HP-β-CD that achieves your desired compound concentration.
Troubleshooting Cyclodextrin Complexation
| Issue Encountered | Probable Cause | Recommended Solution |
| Solubility enhancement is insufficient | 1. Poor "fit" of the compound in the CD cavity.2. The CD concentration is too low. | 1. Try a different type of cyclodextrin (e.g., Sulfobutylether-β-CD, SBE-β-CD).2. Increase the concentration of the cyclodextrin in the solution. |
| Compound precipitates upon high dilution | The inclusion complex is in equilibrium with the free compound and CD. High dilution can shift the equilibrium, releasing the insoluble compound. | This is an inherent property. The final experimental medium must contain a sufficient concentration of the cyclodextrin to maintain the complex's stability. |
Diagram of Cyclodextrin Inclusion Complex Formation
Caption: Formation of a water-soluble inclusion complex.
Technique 3: Surfactant-Mediated Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic compound partitions into the core, effectively being solubilized in the aqueous solution.[17][18]
Step-by-Step Protocol: Using Surfactants
-
Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Triton X-100 are commonly used. They are generally less harsh on biological systems than ionic surfactants.[19]
-
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer. The concentration must be significantly above its CMC (e.g., 0.1-1% w/v).
-
Add the Compound: Add the 4'-Fluoro-3',5'-dimethylacetophenone to the surfactant solution. It can be added as a solid or as a small volume of a concentrated stock in a volatile organic solvent (which can be removed later by evaporation if necessary).
-
Facilitate Encapsulation: Gently heat (e.g., 37-40°C) and/or sonicate the mixture. This provides the energy needed to break up compound aggregates and facilitate their partitioning into the micelle cores.
-
Equilibrate: Allow the solution to stir at room temperature for several hours to ensure stable micelle formation and complete encapsulation. The final solution should be clear.
-
Include Surfactant Control: As with co-solvents, always run a vehicle control with the surfactant alone at the same final concentration.
Troubleshooting Surfactant Solubilization
| Issue Encountered | Probable Cause | Recommended Solution |
| Solution remains cloudy or has precipitate | 1. Surfactant concentration is below the CMC.2. Incomplete encapsulation; equilibrium not reached. | 1. Increase the surfactant concentration.2. Increase sonication time or incubation temperature (if the compound is stable).3. Allow for a longer equilibration period (e.g., overnight). |
| Assay interference (e.g., cell lysis) | Surfactants, by their nature, can disrupt cell membranes or denature proteins. | 1. Use the lowest effective concentration of the surfactant.2. Screen different, more biocompatible surfactants (e.g., different Polysorbates).3. Ensure the surfactant control confirms the source of the interference. |
Diagram of Micellar Solubilization
Caption: Hydrophobic compound encapsulated in a surfactant micelle core.
Validation & Quantification: Ensuring Accuracy
A visually clear solution does not guarantee that the compound is dissolved to the intended concentration. It is essential to analytically validate the concentration of your final preparation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this purpose.[20][21][22]
Q: How do I confirm the actual concentration of my solubilized compound?
A: Use the following HPLC-UV protocol as a starting point. This method must be fully validated in your laboratory for accuracy and precision.
Illustrative HPLC-UV Protocol
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the absorbance maximum (λmax) of 4'-Fluoro-3',5'-dimethylacetophenone (typically around 245-255 nm for fluoroacetophenones).
-
Procedure:
-
Prepare Standards: Create a calibration curve by dissolving the compound in 100% Acetonitrile or Methanol at several known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Prepare Sample: Take your final, filtered aqueous preparation. It may need to be diluted with the mobile phase to fall within the range of your calibration curve.
-
Analysis: Inject the standards to generate a linear calibration curve (Peak Area vs. Concentration). Then, inject your sample and use its peak area to calculate the precise concentration from the curve's regression equation.
-
Data Summary for Method Selection
| Parameter | Co-Solvency | Cyclodextrin Complexation | Surfactant Micelles |
| Solubilization Power | Moderate to High | Moderate to High | High |
| Biocompatibility | System dependent (DMSO can be toxic) | Generally high (HP-β-CD is well-tolerated) | Can cause membrane disruption |
| Ease of Preparation | Very Easy | Moderate (requires equilibration time) | Easy to Moderate |
| Risk of Precipitation on Dilution | High | Moderate | Low (if above CMC) |
| Ideal Use Case | Initial screening, chemical reactions | In vivo, cell-based assays, formulations | Formulations, in vitro assays (with controls) |
Decision-Making Flowchart for Method Selection
Caption: A guide to selecting the appropriate solubilization method.
References
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- ResearchGate. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- PharmaTutor. Strategies for improving hydrophobic drugs solubility and bioavailability.
- PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion.
- PMC. Drug Solubility: Importance and Enhancement Techniques.
- Journal of Applied Pharmaceutical Science. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- CD Bioparticles. Cyclodextrin Inclusion Compounds.
- Pharma Excipients. (2022, July 8). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- ChemicalBook. Aromatic ketone.
- Vaia. (2024, September 5). Cyclodextrin Complexes: Host & Drug Delivery.
- PubMed. (2004, November 15). Selective solubilization of polycyclic aromatic hydrocarbons from multicomponent nonaqueous-phase liquids into nonionic surfactant micelles. Available from: https://vertexaisearch.cloud.g_api-redirect/AUZIYQGrampSCg8AV783hvTgqWIhHM59DNSnbszV8-x8xb0sm2abtYNoKveo9PwC8YY4sA1MBNYH9AwmnCrBgPUdQEQoqzNhLQgNOl_ozQ1ri47dQYDaLxqpykUC2KsZgFO9iAsRxTiH
- University of Alberta Libraries. (2005, July 8). Micellar solubilization of drugs.
- Unacademy. All About Aromatic Ketones.
- ResearchGate. Competitive solubilization of low-molecular-weight polycyclic aromatic hydrocarbons mixtures in single and binary surfactant micelles.
- IWA Publishing. SURFACTANT SOLUBILIZATION OF POLYCYCLIC AROMATIC HYDROCARBON COMPOUNDS IN SOIL-WATER SUSPENSIONS.
- PubMed. (2013, June 15). Effect of anionic-nonionic-mixed surfactant micelles on solubilization of PAHs.
- ResearchGate. Properties of aromatic ketones and other solvents.
- OpenOChem Learn. Physical Properties of Ketones and Aldehydes.
- PubMed. (2010, June 30). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect.
- Journal of Toxicological Sciences. Partition coefficients of some aromatic hydrocarbons and ketones in water, blood and oil.
- ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?.
- Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- PubChem. 4'-Fluoroacetophenone.
- Chem-Impex. 4'-Fluoro-3'-méthylacétophénone.
- ChemicalBook. (2025, July 16). 4-FLUORO-3-METHYLACETOPHENONE.
- Sigma-Aldrich. 4'-Fluoroacetophenone 99%.
- CymitQuimica. CAS 403-42-9: 4′-Fluoroacetophenone.
- TCI AMERICA. 4'-Fluoro-3'-methylacetophenone.
- BenchChem. Application Notes and Protocols for the Analytical Detection of 4'-Ethylacetophenone.
- Chem-Impex. 4'-Fluoro-3'-metilacetofenona.
- PMC. (2016, December 23). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones.
- SpringerLink. (2016, December 1). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- Quest Journals. (2015, July 8). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.
Sources
- 1. Aromatic ketone [m.chemicalbook.com]
- 2. All About Aromatic Ketones [unacademy.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. wjbphs.com [wjbphs.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. ijpbr.in [ijpbr.in]
- 10. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
- 15. vaia.com [vaia.com]
- 16. researchgate.net [researchgate.net]
- 17. Micellar solubilization of drugs. [sites.ualberta.ca]
- 18. iwaponline.com [iwaponline.com]
- 19. Selective solubilization of polycyclic aromatic hydrocarbons from multicomponent nonaqueous-phase liquids into nonionic surfactant micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
Technical Support Center: Regioselective Synthesis of Polysubstituted Acetophenones
Welcome to the technical support center for the synthesis of polysubstituted acetophenones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in these crucial reactions. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot common issues and answer frequently asked questions.
Introduction: The Challenge of Regioselectivity
The synthesis of polysubstituted acetophenones is a cornerstone of many research and development programs, particularly in medicinal chemistry. The precise placement of substituents on the aromatic ring is critical for modulating the biological activity of target molecules. However, achieving the desired regioselectivity can be a significant challenge, often leading to mixtures of isomers that are difficult to separate and reduce overall yield. This guide will provide in-depth technical assistance to help you overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of polysubstituted acetophenones, providing detailed explanations and actionable solutions.
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation of Substituted Benzenes
Question: I am performing a Friedel-Crafts acylation on a monosubstituted benzene ring containing an activating group, but I am getting a mixture of ortho and para isomers, with the para isomer being the major product. How can I favor the formation of the ortho isomer?
Answer: This is a common challenge in Friedel-Crafts acylation. The electronic directing effect of the activating group strongly favors para substitution due to steric hindrance at the ortho position. However, you can employ several strategies to enhance the yield of the ortho product:
-
Chelation Control: If your activating group has a Lewis basic site (e.g., a methoxy or hydroxy group), you can use a Lewis acid that can chelate to this group. This brings the acylating agent into proximity with the ortho position, favoring its substitution. For example, using TiCl₄ instead of AlCl₃ with anisole can increase the proportion of the ortho isomer.
-
Directed ortho Metalation (DoM): This is a powerful technique for achieving high ortho selectivity. It involves the deprotonation of the ortho position by a strong base, typically an organolithium reagent, directed by a suitable functional group on the ring. The resulting aryllithium species can then react with an acetylating agent.
Experimental Protocol: Directed ortho Metalation of Anisole
-
Dissolve anisole in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in hexanes. The choice of base can influence the reaction rate and selectivity.
-
Stir the reaction mixture at low temperature for the specified time to ensure complete metalation.
-
Add the acetylating agent (e.g., N,N-dimethylacetamide) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then quench with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Perform a standard aqueous workup and purify the product by column chromatography.
-
-
Blocking Groups: In some cases, you can temporarily block the para position with a removable group, forcing acylation to occur at the ortho position. The blocking group is then removed in a subsequent step.
Issue 2: Unexpected Product Formation in the Fries Rearrangement
Question: I am attempting a Fries rearrangement of a phenyl acetate to synthesize a hydroxyacetophenone, but I am observing the formation of both ortho and para isomers. How can I control the regioselectivity of this reaction?
Answer: The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. Here’s how you can influence the outcome:
-
Temperature: Lower reaction temperatures generally favor the formation of the para isomer, while higher temperatures favor the ortho isomer. This is because the ortho product is often the thermodynamically more stable isomer due to intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.
-
Solvent: The choice of solvent can also play a crucial role. Non-polar solvents tend to favor the ortho product, while polar solvents can promote the formation of the para isomer.
-
Lewis Acid: The nature and amount of the Lewis acid catalyst (e.g., AlCl₃, TiCl₄) can impact the ortho/para ratio. It is often necessary to screen different Lewis acids and stoichiometries to optimize for the desired isomer.
Data Presentation: Effect of Temperature on Fries Rearrangement
| Temperature (°C) | ortho Isomer (%) | para Isomer (%) |
| 25 | 30 | 70 |
| 100 | 65 | 35 |
| 165 | 85 | 15 |
Note: These are representative values and can vary depending on the substrate and specific reaction conditions.
Issue 3: Difficulty in Introducing an Acetyl Group to a Deactivated Ring
Question: I am trying to synthesize a nitro-substituted acetophenone via Friedel-Crafts acylation, but the reaction is not proceeding. What can I do?
Answer: Friedel-Crafts reactions are generally ineffective on strongly deactivated rings, such as those containing a nitro group. The electron-withdrawing nature of the nitro group makes the aromatic ring too electron-poor to undergo electrophilic substitution. Here are some alternative strategies:
-
Nucleophilic Aromatic Substitution (SNAAr): If the ring is substituted with a good leaving group (e.g., a halogen) in a position activated by the nitro group (ortho or para), you can introduce the acetyl group via a nucleophilic aromatic substitution reaction using a suitable enolate or other carbon nucleophile.
-
Functional Group Interconversion: A more common approach is to introduce the acetyl group to the ring before nitration. You can perform the Friedel-Crafts acylation on benzene or a less deactivated substituted benzene and then introduce the nitro group in a subsequent step. The regioselectivity of the nitration will be directed by the acetyl group (a meta-director) and any other substituents present.
Experimental Workflow: Synthesis of 3-Nitroacetophenone
Caption: Synthesis of 3-Nitroacetophenone via Friedel-Crafts Acylation followed by Nitration.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control regioselectivity in the synthesis of polysubstituted acetophenones?
A1: The primary factors influencing regioselectivity are:
-
Electronic Effects: The directing nature of the substituents already present on the aromatic ring (activating/deactivating, ortho,para-directing/meta-directing).
-
Steric Hindrance: The size of the substituents and the incoming acylating agent can hinder reaction at certain positions.
-
Reaction Conditions: Temperature, solvent, and the choice and amount of catalyst can all significantly impact the isomeric ratio of the products.
-
Chelation: The ability of a substituent to coordinate with the Lewis acid catalyst can direct the reaction to the ortho position.
Q2: How can I predict the major product in a Friedel-Crafts acylation of a disubstituted benzene?
A2: When a benzene ring has two substituents, the directing effects of both groups must be considered.
-
If the directing effects of the two groups reinforce each other, the regioselectivity is straightforward to predict.
-
If the directing effects oppose each other, the more powerfully activating group generally controls the position of substitution. There is a general hierarchy of directing group ability: Activating groups > Deactivating groups.
Logical Relationship: Predicting Regioselectivity in Disubstituted Benzenes
Caption: Decision-making flowchart for predicting regioselectivity in disubstituted benzenes.
Q3: Are there any "green" alternatives to traditional Friedel-Crafts acylation catalysts like AlCl₃?
A3: Yes, there is growing interest in developing more environmentally friendly catalysts for Friedel-Crafts acylation. Some promising alternatives include:
-
Solid Acid Catalysts: Zeolites and clays can be used as recyclable catalysts.
-
Ionic Liquids: These can act as both solvent and catalyst and are often recyclable.
-
Metal Trifluoromethanesulfonates (Triflates): Catalysts like bismuth triflate (Bi(OTf)₃) are often more tolerant to functional groups and can be used in smaller quantities.
References
-
Title: Friedel-Crafts Acylation Source: Organic Chemistry (5th Edition) by Paula Yurkanis Bruice URL: [Link]
-
Title: The Fries Rearrangement Source: Strategic Applications of Named Reactions in Organic Synthesis by László Kürti and Barbara Czakó URL: [Link]
-
Title: Directed ortho Metalation Source: Chemical Reviews URL: [Link]
-
Title: Green Chemistry Approaches to Friedel-Crafts Reactions Source: Green Chemistry URL: [Link]
Thermal stability and decomposition prevention of 4'-Fluoro-3',5'-dimethylacetophenone
Topic: Thermal Stability, Decomposition Prevention, and Handling Guide
Executive Summary
Compound Identity: 4'-Fluoro-3',5'-dimethylacetophenone Chemical Class: Halogenated Aromatic Ketone Primary Application: Intermediate for pharmaceutical (kinase inhibitors) and agrochemical synthesis.[1]
This guide addresses the specific stability challenges inherent to the 4'-Fluoro-3',5'-dimethylacetophenone scaffold. While the acetophenone core is generally robust, the presence of two benzylic methyl groups (3', 5') flanking a fluorine substituent introduces specific vulnerabilities to benzylic oxidation and acid-catalyzed self-condensation . This technical manual provides self-validating protocols to prevent, detect, and remediate these degradation pathways.
Module 1: Thermal Stability & Storage Protocols
Critical Vulnerability: Benzylic Oxidation
The 3' and 5' methyl groups are "benzylic" positions. The C-H bond dissociation energy (BDE) at these sites is significantly lower (~85-90 kcal/mol) than standard alkyl C-H bonds.[1] In the presence of atmospheric oxygen and light, these sites undergo radical auto-oxidation, converting the molecule into 4-fluoro-3,5-dimethylbenzoic acid or aldehydes, leading to yellowing and purity loss.[1]
Storage Decision Matrix
| Condition | Risk Level | Consequence | Prevention Protocol |
| Ambient Air + Light | High | Photo-initiated benzylic oxidation (Yellowing).[1] | Store in amber glass; headspace purge with Argon. |
| Acidic Residue (pH < 5) | Critical | Dimerization to dypnone derivatives (Red/Brown oil). | Ensure neutralization after Friedel-Crafts synthesis.[1] |
| Heat (> 40°C) | Moderate | Accelerated oxidation and volatility loss. | Store at +2°C to +8°C. |
| Basic Impurities | High | Aldol condensation (Oligomerization). | Wash with dilute acid, then brine, then dry. |
Standard Operating Procedure (SOP): Long-Term Storage
-
Container: Use borosilicate amber glass vials with PTFE-lined caps.
-
Atmosphere: Displace headspace air with dry Nitrogen or Argon (Argon is preferred due to higher density).
-
Temperature: Refrigerate at 4°C. Note: If the compound freezes, allow it to reach room temperature before opening to prevent moisture condensation, which accelerates hydrolysis.
Module 2: Reaction Troubleshooting & Process Chemistry
Issue 1: "My reaction mixture turned deep red/brown upon heating."
Diagnosis: Self-Condensation (Dypnone Formation) Acetophenones are prone to self-condensation (Aldol-type) to form dypnones (unsaturated dimers) in the presence of Lewis acids (e.g., AlCl₃ residues) or strong Brønsted acids/bases.[1]
-
Mechanism: The acetyl group of one molecule is protonated, and the enol form of a second molecule attacks it, followed by dehydration.
-
Solution:
-
Immediate: Check the pH of your starting material. If acidic, wash with saturated NaHCO₃.
-
Process Control: Avoid heating above 120°C without solvent. Use dilute conditions (0.1 M - 0.5 M) to statistically favor cross-coupling over self-condensation.[1]
-
Issue 2: "Unexpected peak at M+16 or M+32 in LC-MS."
Diagnosis: Benzylic Oxidation The "M+16" signal corresponds to the addition of oxygen (formation of benzyl alcohol or N-oxide if nitrogen is present downstream). "M+14" (loss of 2H, gain of O -> Carbonyl) or "M+32" (Acid formation) are common in aged samples.[1]
-
Root Cause: Radical chain reaction initiated by trace peroxides in solvents (e.g., THF, Ethers).
-
Solution:
-
Test solvents for peroxides before use.
-
Add a radical scavenger (e.g., BHT - Butylated hydroxytoluene) at 0.1% if the downstream reaction tolerates it.
-
Module 3: Visualizing Degradation Pathways
The following diagram illustrates the two primary decomposition routes: Oxidative Degradation (Storage failure) and Dimerization (Process failure).
Figure 1: Primary degradation pathways.[1] Pathway A occurs during poor storage; Pathway B occurs during improper heating or acidic workup.
Module 4: Analytical Diagnostics (QC)
Use these markers to validate the integrity of your material before committing it to expensive steps.
| Method | Diagnostic Signal (Intact) | Diagnostic Signal (Degraded) |
| 1H NMR (CDCl₃) | δ 2.5-2.6 ppm (Singlet, 3H, Acetyl-CH₃)δ 2.3 ppm (Singlet, 6H, Aryl-CH₃) | New peaks at δ 10.0+ ppm (Aldehyde/Acid protons) or complex multiplets in the vinyl region (6.5-7.5 ppm) indicating dimerization.[1] |
| GC-MS | Single sharp peak. | Broad tailing (Acid formation) or Late eluting peak with 2x Molecular Weight (Dimer). |
| TLC (Hex/EtOAc) | Single spot (High Rf). | Baseline streak (Carboxylic acids) or New spot just below product (Benzylic alcohol). |
FAQ: Frequently Asked Questions
Q: Can I distill this compound to purify it? A: Yes, but with caution. Acetophenones have high boiling points. Distillation must be performed under high vacuum (< 1 mmHg) to keep the pot temperature below 140°C.
-
Warning: If the pot residue is acidic, the heat of distillation will trigger rapid polymerization (gunking) in the flask. Always wash with NaHCO₃ prior to distillation.
Q: Is the fluorine atom stable? A: Generally, yes. The 4-position is activated for Nucleophilic Aromatic Substitution (SNAr) because the acetyl group is electron-withdrawing.[1] However, the 3,5-dimethyl groups provide steric hindrance. Avoid refluxing with strong nucleophiles (e.g., Sodium Methoxide, Hydrazine) unless SNAr is the intended reaction.
Q: How do I remove the yellow color from an aged batch? A:
-
Dissolve in a non-polar solvent (e.g., Hexanes or Toluene). The oxidized acid impurities are often less soluble or can be extracted.
-
Wash with 10% aqueous Na₂CO₃ (removes benzoic acid derivatives).
-
Filter through a short pad of silica gel.
References
-
Benzylic Oxidation Mechanisms
-
Acetophenone Self-Condensation (Dypnone Formation)
-
Venkatesan, C., & Singh, A. P. (2005). "Condensation of acetophenone to α,β-unsaturated ketone (dypnone) over solid acid catalysts."[1][3] Journal of Molecular Catalysis A: Chemical. This paper details the acid-catalyzed dimerization mechanism relevant to all acetophenone derivatives.
-
ResearchGate.[4] "Mechanism of Acid-Catalyzed Aldol Condensation." Available at: [Link]
-
- World Intellectual Property Organization (WIPO). Patent WO2000075094A2: "Method for producing a halogenated acetophenone." Describes industrial handling and halogenation protocols.
-
General Stability of Fluorinated Aromatics
Sources
- 1. 4-FLUORO-3-METHYLACETOPHENONE | 369-32-4 [chemicalbook.com]
- 2. Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4′-フルオロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
Removing unreacted starting materials from fluorinated ketone products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying fluorinated ketones. The unique physicochemical properties imparted by fluorine atoms can present significant challenges in separating desired products from unreacted starting materials and byproducts. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to streamline your purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of fluorinated ketones in a direct question-and-answer format.
Question: My crude reaction mixture contains a significant amount of unreacted starting ester. Standard distillation is ineffective due to close boiling points. What is the best approach?
Answer: This is a common challenge, particularly in reactions like Claisen condensations or acylations where equilibrium can be unfavorable. When physical separation methods like distillation fail, you have two primary avenues: chemical conversion of the impurity or specialized chromatography.
-
Causality: The high electronegativity of fluorine can alter the polarity and volatility of your ketone product to be very similar to that of the parent ester, making physical separation difficult. Some fluorinated ketones and esters are also prone to forming azeotropes, which are mixtures that boil at a constant temperature without changing composition, rendering distillation ineffective.
-
Solution 1: Selective Chemical Derivatization. A highly effective method is the selective reaction with sodium bisulfite (NaHSO₃) to form a water-soluble adduct with your ketone.[1][2] This technique is particularly useful for sterically unhindered methyl ketones or cyclic ketones.[3]
-
Mechanism: The bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a charged α-hydroxysulfonate salt (a bisulfite adduct).[1] This salt is highly soluble in water and can be easily removed through a simple liquid-liquid extraction, while the unreacted ester remains in the organic phase.[3][4] The reaction is reversible; after separating the aqueous layer containing the adduct, you can regenerate the pure ketone by adding a base (like 10% NaOH) and extracting it back into an organic solvent.[3][5]
-
-
Solution 2: Fluorous Chromatography. If derivatization is not viable, specialized chromatographic techniques are the next step.
-
Principle: The unique properties of organofluorine compounds can be exploited for separation. Fluorinated molecules exhibit "fluorous" interactions and have different retention behaviors compared to their non-fluorinated analogs.[6]
-
Recommendation: Utilize a fluorinated stationary phase (e.g., perfluoroalkyl or pentafluorophenyl) for your column chromatography.[6][7] These phases can offer enhanced selectivity for halogenated compounds.[6] Alternatively, pairing a standard silica or C8/C18 column with a fluorinated eluent, such as 2,2,2-trifluoroethanol (TFE), can also induce unique selectivity and improve separation.[8][9]
-
Question: How can I remove residual organometallic reagents (e.g., Grignard, organolithium) and their salts after the reaction?
Answer: The complete removal of organometallic byproducts is crucial and is typically handled during the aqueous workup phase.
-
Causality: The workup quenches the highly reactive (and basic) organometallic species and protonates the intermediate alkoxide to yield the final alcohol (which is then often oxidized to the ketone in a subsequent step) or ketone product. The resulting magnesium or lithium salts have high water solubility.
-
Solution: Acidic Aqueous Wash.
-
Quenching: Carefully and slowly quench the reaction mixture by adding it to an ice-cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that minimizes side reactions. For more robust compounds, a dilute acid like 1 M hydrochloric acid (HCl) can be used to dissolve the magnesium salts more effectively.[10][11]
-
Extraction: After quenching, perform a series of liquid-liquid extractions. The desired fluorinated ketone will partition into the organic layer (e.g., diethyl ether, ethyl acetate), while the inorganic salts will remain in the aqueous layer.[12]
-
Brine Wash: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This final wash helps to remove the bulk of the dissolved water from the organic phase and breaks up emulsions.[13]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
Question: My fluorinated ketone appears to be unstable during purification, especially on silica gel chromatography. What is happening and how can I prevent it?
Answer: Fluorinated ketones, particularly those with fluorine atoms on the α-carbon, can be highly electrophilic and susceptible to degradation.
-
Causality: The strong electron-withdrawing effect of fluorine atoms increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to two common issues:
-
Hydrate Formation: The ketone reacts with trace water (present in solvents or on silica gel) to form a geminal diol (hydrate).[15][16] This equilibrium can be acid or base-catalyzed.[17][18] For many ketones, the equilibrium favors the carbonyl form, but for highly electron-deficient fluorinated ketones, the hydrate can be surprisingly stable and difficult to isolate from.[19]
-
Decomposition on Silica: The acidic nature of standard silica gel can catalyze decomposition pathways or irreversible adsorption of the polar ketone. Some fluorinated products have been observed to decompose during purification via chromatography.[20][21]
-
-
Solutions:
-
Use Anhydrous Conditions: Ensure all solvents and equipment are rigorously dried. For workups, using brine washes and a reliable drying agent is critical.[13] If a hydrate has formed, it can sometimes be reversed by azeotropic distillation with toluene under high vacuum, which removes water.[13]
-
Deactivate the Silica Gel: Before performing column chromatography, pre-treat the silica gel by flushing the packed column with the eluent containing a small amount of a neutral or basic modifier, such as triethylamine (~1% v/v), to neutralize the acidic sites.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a fluorinated phase, which can offer different selectivity and milder conditions.[6]
-
Purification Strategy Decision Workflow
Choosing the right purification strategy depends on the properties of your product and the impurities. The following diagram provides a logical workflow to guide your decision-making process.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when handling fluorinated ketones and their purification byproducts?
-
A1: Fluorinated organic compounds require careful handling. Thermal decomposition can release highly toxic and corrosive gases like hydrogen fluoride (HF) and carbonyl fluoride (COF₂).[22][23][24] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[25][26] Consult the Safety Data Sheet (SDS) for your specific compound.
-
-
Q2: How does heavy fluorination affect a molecule's behavior in reversed-phase chromatography?
-
A2: Unlike what might be intuitively expected from their polarity, highly fluorinated compounds can be less retained on standard C18 columns than their hydrocarbon analogs. This is due to the concept of "fluorophilicity." Fluorinated chains have weak interactions with hydrocarbon chains (hydrophobicity) but favorable interactions with other fluorinated moieties. This can sometimes lead to co-elution with less polar non-fluorinated impurities. Using a mobile phase modifier like trifluoroethanol (TFE) can enhance interactions with the fluorinated analytes, improving retention and selectivity.[7][8]
-
-
Q3: Can I use ¹⁹F NMR to assess the purity of my product?
-
A3: Absolutely. ¹⁹F NMR is an exceptionally powerful tool for this purpose. It has a wide chemical shift range and is often background-free. Each unique fluorine environment in your product and any fluorine-containing impurities will give a distinct signal. By integrating these signals, you can quantify the relative amounts of each species, providing a clear picture of your sample's purity.[27]
-
Detailed Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation[1][3]
This protocol is ideal for separating sterically unhindered fluorinated ketones from non-carbonyl impurities like esters or alkyl halides.
Materials:
-
Crude reaction mixture dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution.
-
Separatory funnel.
-
10% (w/v) Sodium hydroxide (NaOH) solution.
-
Brine (saturated aq. NaCl).
-
Anhydrous magnesium sulfate (MgSO₄).
Procedure:
-
Adduct Formation: Dissolve the crude mixture in an organic solvent (e.g., 50 mL of ethyl acetate) and transfer it to a separatory funnel. Add an equal volume of saturated aqueous NaHSO₃.
-
Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The aqueous layer now contains the ketone-bisulfite adduct.
-
Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer (which contains the impurities) two more times with fresh portions of saturated NaHSO₃ to ensure complete removal of the ketone.
-
Wash: The organic layer can now be washed with water, dried over MgSO₄, filtered, and concentrated to isolate the non-ketonic impurities if desired.
-
Ketone Regeneration: Combine all the aqueous extracts containing the adduct in a clean separatory funnel. Cool the flask in an ice bath.
-
Basification: Slowly and carefully add 10% NaOH solution to the aqueous layer until the solution is strongly basic (pH > 12, check with pH paper). This will reverse the reaction and liberate the free ketone.
-
Re-extraction: Extract the regenerated ketone from the aqueous layer with three portions of a clean organic solvent (e.g., diethyl ether).
-
Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified fluorinated ketone.
Protocol 2: Flash Column Chromatography with a Fluorinated Stationary Phase
This protocol provides a general guideline for using a specialized fluorinated column to purify fluorinated ketones.
Materials:
-
Fluorinated stationary phase (e.g., FluoroFlash® or equivalent pentafluorophenyl-bonded silica).
-
Crude product mixture.
-
Appropriate solvents for the mobile phase (e.g., Hexanes/Ethyl Acetate or a system containing TFE).
-
Chromatography column and collection tubes.
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC) with plates coated with the same fluorinated stationary phase for best results. Aim for a retention factor (R_f) of ~0.3 for your product. Fluorinated phases often provide different selectivity compared to silica.[7]
-
Column Packing: Pack the column with the fluorinated stationary phase as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a compatible strong solvent. Adsorb this solution onto a small amount of the stationary phase, remove the solvent in vacuo, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with low polarity and gradually increasing it (gradient elution) or using a constant composition (isocratic elution) based on your TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated ketone.
Data Summary
The choice of solvent is critical in chromatography. The following table summarizes the properties of common solvents used for the purification of moderately polar compounds.
| Solvent | Eluting Power (ε° on Al₂O₃) | Boiling Point (°C) | Polarity Index | Notes |
| Hexanes | 0.01 | 69 | 0.1 | Standard non-polar mobile phase component. |
| Dichloromethane | 0.42 | 40 | 3.1 | Good solvent for many organics, but can be too strong. |
| Diethyl Ether | 0.38 | 35 | 2.8 | Good for eluting moderately polar compounds. |
| Ethyl Acetate | 0.58 | 77 | 4.4 | Common polar component mixed with hexanes. |
| Acetone | 0.56 | 56 | 5.1 | Stronger eluting power, useful for highly polar compounds. |
| 2,2,2-Trifluoroethanol (TFE) | N/A | 74 | 8.8 | Specialty solvent; can enhance selectivity for fluorinated compounds.[8] |
References
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
designer-drug.com. Eleusis: Purification of Ketones by Sodium Bisulfite. [Link]
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (134), e57121. [Link]
-
Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025). 19.5: Nucleophilic Addition of Water - Hydration. [Link]
-
Chemistry Steps. (2023). Reactions of Aldehydes and Ketones with Water. [Link]
-
TMP Chem. (2019). 09.02 Hydration of Ketones and Aldehydes. YouTube. [Link]
-
The Organic Chemistry Tutor. (2024). Formation of Hydrates from Carbonyls. YouTube. [Link]
-
Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. NIH National Center for Biotechnology Information. [Link]
- Google Patents.
-
ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. [Link]
-
Plastics Pipe Institute. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins. [Link]
-
ACS Publications. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
Sloop, J. C., et al. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
-
Sloop, J. C., et al. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 5, 99-109. [Link]
-
Kumar, P., et al. (2022). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv. [Link]
-
ACS Publications. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. [Link]
-
MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. [Link]
-
Daikin Chemicals. (2023). Safety data sheet. [Link]
-
University of North Texas. (n.d.). Experiment 25: The Grignard Reaction. [Link]
-
RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. [Link]
-
Chemistry Stack Exchange. (2014). Removing unreacted Mg metal in a Grignard reaction. [Link]
-
SGS. (2022). SGS Introduces Adsorbable Organic Fluorine by EPA Method 1621 Draft. [Link]
-
ACS Publications. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]
- Google Patents. WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
- Google Patents.
-
DePauw University. (n.d.). Grignard Reaction. [Link]
-
Airgas. (2018). SAFETY DATA SHEET - Carbonyl Fluoride. [Link]
-
Inchem.org. (n.d.). ICSC 0633 - CARBONYL FLUORIDE. [Link]
-
LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. [Link]
-
ResearchGate. (2014). Can someone advise on ketone reduction-williamson esterification?. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. [Link]
-
The Organic Chemistry Tutor. (2016). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. YouTube. [Link]
-
ResearchGate. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]
-
Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]
-
ACS Publications. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. [Link]
-
ResearchGate. (2015). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scite.ai [scite.ai]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. designer-drug.com [designer-drug.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Workup [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. scispace.com [scispace.com]
- 20. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 21. researchgate.net [researchgate.net]
- 22. theic2.org [theic2.org]
- 23. airgas.com [airgas.com]
- 24. ICSC 0633 - CARBONYL FLUORIDE [inchem.org]
- 25. daikinchemicals.com [daikinchemicals.com]
- 26. chemicalbook.com [chemicalbook.com]
- 27. pubs.acs.org [pubs.acs.org]
Solvent selection for maximizing yield of 4'-Fluoro-3',5'-dimethylacetophenone
Technical Support Center: Optimization of 4'-Fluoro-3',5'-dimethylacetophenone Synthesis
Ticket ID: #FC-ACY-4F35DM Subject: Maximizing Yield & Regioselectivity in Friedel-Crafts Acylation Assigned Expert: Dr. A. Vance, Senior Application Scientist Status: Resolved / Knowledge Base Article
Executive Summary: The Solvent Paradox
The synthesis of 4'-Fluoro-3',5'-dimethylacetophenone via Friedel-Crafts acylation of 2-fluoro-m-xylene (2-fluoro-1,3-dimethylbenzene) presents a classic organic chemistry conflict: Steric Hindrance vs. Electronic Activation .
While the methyl groups are strong activators directing ortho/para, the fluorine atom is a deactivator that also directs ortho/para. In this specific substrate, the "chemically activated" positions (4 and 6) are sterically blocked by the adjacent methyl and fluorine groups. The only accessible position is Position 5 (para to the fluorine), which is electronically deactivated.
The Solution: You cannot rely on standard Dichloromethane (DCM) protocols. To maximize yield, you must select a solvent that allows for higher reaction temperatures to overcome the activation energy barrier of the deactivated ring, while maintaining solubility of the Lewis Acid complex.
Recommended Solvent System: 1,2-Dichloroethane (DCE) .
Critical Mechanism & Solvent Interaction
To understand why your yield might be stalling at 60%, examine the mechanistic pathway below. The choice of solvent directly impacts the stability of the Acylium Ion and the solubility of the final Aluminum-Ketone Complex .
Figure 1: Reaction pathway highlighting the necessity of thermal energy (provided by DCE reflux) to overcome the deactivation of the fluorine substituent.
Troubleshooting Guide (Q&A)
Q1: I am using DCM and my reaction stalls at ~65% conversion. Adding more catalyst doesn't help. Why? A: This is a thermal limitation , not a catalytic one. The fluorine atom on your ring withdraws electron density, raising the activation energy required for the electrophilic attack. Dichloromethane boils at ~40°C, which is often insufficient to drive this specific deactivated substrate to completion.
-
Fix: Switch to 1,2-Dichloroethane (DCE) . Its boiling point of 83°C provides the necessary thermal headroom to push the reaction to >95% conversion [1].
Q2: I see a thick sludge forming that stops the stirrer. Is this normal?
A: Yes. The product ketone acts as a Lewis base and complexes 1:1 with Aluminum Chloride (
-
Fix: Ensure you are using a dilution factor of at least 5-7 mL of solvent per gram of substrate . DCE has better solubility for this complex than DCM. Alternatively, use Nitrobenzene , but be warned: it is toxic and difficult to remove (requires steam distillation) [2].
Q3: Can I use Nitrobenzene to improve solubility? A: You can, and it will solve the solubility/sludge issue. However, Nitrobenzene is a polar solvent that stabilizes the acylium ion so well that it can sometimes alter regioselectivity (though less likely with this sterically locked substrate). The main drawback is the workup. Removing Nitrobenzene (b.p. 210°C) requires tedious vacuum distillation or steam distillation, which can degrade your product. Stick to DCE unless strictly necessary.
Q4: My product contains an isomer impurity (approx. 5-8%). What is it? A: This is likely 2'-Fluoro-3',5'-dimethylacetophenone (substitution at the 4-position, between the methyl and fluorine). While sterically disfavored, high temperatures can promote this thermodynamic product.
-
Fix: If using DCE, do not reflux immediately. Stir at 0°C for 2 hours, then slowly warm to 60°C (do not hard reflux at 83°C unless conversion stalls). This "step-wise" heating favors the kinetic product (position 5) [3].
Comparative Solvent Data
Use this table to select the right solvent for your specific constraints.
| Solvent | Boiling Point | Solubility of AlCl3 Complex | Yield Potential | Removal Difficulty | Recommendation |
| Dichloromethane (DCM) | 40°C | Moderate (Sludge risk) | Low (50-70%) | Easy (Rotovap) | Avoid for this substrate |
| 1,2-Dichloroethane (DCE) | 83°C | Good | High (90-98%) | Moderate (Rotovap) | HIGHLY RECOMMENDED |
| Nitrobenzene | 210°C | Excellent | High (90-95%) | Difficult (Steam Dist.) | Use only if DCE fails |
| Carbon Disulfide ( | 46°C | Poor | Moderate | Easy (Flammable!) | Legacy/Unsafe - Do not use |
Optimized Experimental Protocol
Objective: Synthesis of 4'-Fluoro-3',5'-dimethylacetophenone (10g scale).
Pre-requisites: All glassware must be oven-dried. System under
-
Catalyst Preparation:
-
In a 250 mL 3-neck flask equipped with a reflux condenser and addition funnel, suspend Aluminum Chloride (
, 1.2 equiv, 16.0 g) in anhydrous 1,2-Dichloroethane (DCE, 60 mL) . -
Note: Ensure
is yellow/white and free-flowing. Gray/clumpy catalyst is hydrated and dead.
-
-
Acylium Formation:
-
Cool the suspension to 0°C in an ice bath.
-
Add Acetyl Chloride (1.1 equiv, 8.6 g) dropwise over 15 minutes.
-
Stir for 20 minutes. The solution should clarify slightly as the acylium complex forms.
-
-
Substrate Addition:
-
Mix 2-Fluoro-m-xylene (1.0 equiv, 12.4 g) with DCE (20 mL) .
-
Add this solution dropwise to the cold catalyst mixture over 30-45 minutes. Do not let the temperature rise above 10°C during addition to prevent isomerization.
-
-
Reaction Phase:
-
Remove the ice bath. Allow to warm to room temperature (RT) and stir for 1 hour.
-
Check Point: Run TLC/GC. If conversion < 80%, heat the mixture to 60°C (internal temp) for 2-3 hours. Do not exceed 65°C unless necessary.
-
-
Quench & Isolation (Critical Step):
-
Cool the mixture to RT.
-
Pour the reaction mass slowly into a beaker containing Ice (200g) + Conc. HCl (20 mL) . Caution: Vigorous evolution of HCl gas.
-
Stir until the solid aluminum complex is completely hydrolyzed (2 distinct liquid layers).
-
Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 50 mL).
-
Wash combined organics with:
-
Water[4]
-
Sat.
(until neutral pH) -
Brine
-
-
Dry over
and concentrate in vacuo.
-
Decision Logic for Troubleshooting
Figure 2: Decision tree for diagnosing yield and purity issues during acylation.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem. (2025).[1] Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone. (Analogous protocol for deactivated fluoro-xylenes).
-
ChemicalBook. (2025). Aluminum Chloride Solubility Data. (Verified solubility in DCE vs DCM).
-
Sigma-Aldrich. (2025). Friedel-Crafts Acylation Mechanism and Applications.
Sources
Validation & Comparative
Comparative Guide: Spectral Analysis of 4'-Fluoro-3',5'-dimethylacetophenone
Executive Summary & Structural Context[1][2]
This guide provides an in-depth spectral analysis of 4'-Fluoro-3',5'-dimethylacetophenone (CAS: 22482-66-2), a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals.
The objective is to distinguish this compound from its non-fluorinated analog (3',5'-dimethylacetophenone ) and its regioisomers using high-field NMR spectroscopy. The analysis focuses on the diagnostic power of Fluorine-Proton (
The Structural Challenge
The target molecule possesses
Experimental Protocol: Synthesis & Sample Preparation
To ensure reproducible spectral data, the following protocol for synthesis (via Friedel-Crafts Acylation) and sample preparation is recommended.
Synthesis Workflow (Friedel-Crafts)
-
Reagents: 2-Fluoro-1,3-dimethylbenzene (Precursor), Acetyl Chloride, Aluminum Chloride (
). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
Figure 1: Optimized Friedel-Crafts acylation workflow for the synthesis of the target compound.[1]
NMR Sample Preparation
-
Solvent: Chloroform-d (
) is preferred for resolution. DMSO- may be used if solubility is an issue, but minimizes solvent overlap in the aromatic region. -
Concentration: 10-15 mg per 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS,
0.[2][3]00) or residual ( 7.26).
Comparative Spectral Analysis
H NMR Analysis: The "Meta-Coupling" Signature
In the non-fluorinated analog (3',5'-dimethylacetophenone), the aromatic protons at positions 2' and 6' appear as a singlet due to symmetry and lack of strong coupling neighbors. In the target fluorinated compound, the Fluorine atom exerts a long-range coupling effect .[4][5]
Diagnostic Feature: The aromatic protons (
Comparative Data Table (
H NMR in
)
| Moiety | Proton Type | 3',5'-Dimethylacetophenone (Analog) | 4'-Fluoro-3',5'-dimethylacetophenone (Target) | Multiplicity & Coupling ( |
| Acetyl | Singlet (s) | |||
| Methyls | Doublet ( | |||
| Aromatic | Doublet ( |
Note: The methyl groups at 3' and 5' are ortho to the fluorine. While often appearing as a singlet, high-resolution scans often reveal a small doublet splitting (
C NMR Analysis: The Definitive Proof
Carbon-13 NMR provides the most conclusive structural evidence due to the massive magnitude of C-F coupling constants. The fluorine atom splits every carbon signal in the aromatic ring, creating a predictable pattern of doublets.
Coupling Pathway Logic
-
Ipso (C-4'): Direct bond to F. Massive splitting (
Hz). -
Ortho (C-3', 5'): Two bonds away. Large splitting (
Hz). -
Meta (C-2', 6'): Three bonds away. Moderate splitting (
Hz). -
Para (C-1'): Four bonds away. Small splitting (
Hz).
Figure 2: Propagation of
Comparative Data Table (
C NMR in
)
| Carbon Position | 3',5'-Dimethylacetophenone | 4'-Fluoro-3',5'-dimethylacetophenone | Splitting Pattern ( |
| C=O | 198.0 | 197.5 | Singlet (Too far from F) |
| C-4' (Ipso) | 138.2 (Singlet) | 162.5 | Doublet ( |
| C-3', 5' (Ortho) | 138.0 | 125.8 | Doublet ( |
| C-2', 6' (Meta) | 127.5 | 129.2 | Doublet ( |
| C-1' (Para) | 137.5 | 133.5 | Doublet ( |
| 21.2 | 15.5 | Singlet (or weak d) | |
| 26.6 | 26.5 | Singlet |
Diagnostic Interpretation Guide
When analyzing the spectrum of a synthesized batch, use this logic flow to confirm identity and purity.
-
Check the Carbonyl Region (~197 ppm):
-
Locate the Ipso-Carbon (~160 ppm):
-
Look for the wide doublet (
Hz). -
Validation: If this peak is a singlet ~140 ppm, you have failed to incorporate Fluorine (likely starting material or wrong precursor).
-
-
Analyze Aromatic Protons (~7.6 ppm):
References
-
Standard 13C-19F Coupling Constants
-
Gryff-Keller, A., & Szczeciński, P. (2014).[10] "DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants." Royal Society of Chemistry.
-
-
Friedel-Crafts Synthesis Protocols
- Sigma-Aldrich / Merck. "Friedel–Crafts Acylation: Reaction Mechanisms and Protocols."
-
Spectral Data for Methylacetophenones (Analog Comparison)
- National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search."
-
General NMR Solvent Impurities
- Fulmer, G. R., et al. (2010).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epfl.ch [epfl.ch]
- 3. mdpi.com [mdpi.com]
- 4. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings [authors.library.caltech.edu]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. 4'-Fluoro-3'-methylacetophenone | 369-32-4 | TCI AMERICA [tcichemicals.com]
- 7. 4 -Hydroxy-3 ,5 -dimethylacetophenone 97 5325-04-2 [sigmaaldrich.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 10. A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η 6 -fluoroarene)tricarbonylchromiu ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01249F [pubs.rsc.org]
- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to FTIR Absorption Bands for Carbonyl and Fluorine in Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Language of Molecules
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint." For acetophenone and its derivatives, two of the most informative vibrational bands are the carbonyl (C=O) stretch and, in the case of fluorinated analogues, the carbon-fluorine (C-F) stretch.
The position of the C=O stretching band in aryl ketones like acetophenone is sensitive to the electronic environment of the molecule.[2] Conjugation with the aromatic ring typically lowers the C=O stretching frequency compared to aliphatic ketones.[2] Furthermore, the electronic effects of substituents on the aromatic ring can cause predictable shifts in this absorption. Electron-withdrawing groups (EWGs) generally increase the C=O stretching frequency, while electron-donating groups (EDGs) tend to decrease it.[3]
The C-F stretching vibration also gives rise to a strong absorption band, typically in the 1400-1000 cm⁻¹ region.[4] The exact position of this band can provide information about the nature of the fluorinated carbon (e.g., aryl vs. alkyl) and the overall electronic structure of the molecule.
This guide will focus on a comparative analysis of these key absorption bands in mono-fluorinated acetophenone isomers (2'-, 3'-, and 4'-fluoroacetophenone) to illustrate how the position of the fluorine atom influences the vibrational spectra.
Comparative Analysis of FTIR Data
The position of the fluorine substituent on the aromatic ring of acetophenone significantly influences the vibrational frequencies of both the carbonyl and carbon-fluorine bonds. This is due to the interplay of two primary electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[1]
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions.
The net electronic effect of the fluorine substituent is a combination of these two opposing forces. While the inductive effect generally dominates, the resonance effect plays a crucial role in modulating the electron density at different positions on the ring.[5]
The following table summarizes the experimental FTIR absorption data for the C=O and C-F stretching vibrations in acetophenone and its mono-fluoro derivatives.
| Compound | Structure | Substituent Position | Carbonyl (C=O) Stretch (cm⁻¹) | Carbon-Fluorine (C-F) Stretch (cm⁻¹) |
| Acetophenone | C₆H₅COCH₃ | - | ~1685 | - |
| 2'-Fluoroacetophenone | o-FC₆H₄COCH₃ | ortho | ~1690 | ~1230 |
| 3'-Fluoroacetophenone | m-FC₆H₄COCH₃ | meta | ~1690 | ~1260 |
| 4'-Fluoroacetophenone | p-FC₆H₄COCH₃ | para | ~1685 | ~1225 |
Note: The values for the fluorinated derivatives are approximate and can vary slightly based on the sampling method (e.g., KBr pellet, thin film, or solution) and the specific instrument used.
Analysis of the Carbonyl (C=O) Stretching Frequency
The C=O stretching frequency in acetophenone is observed at approximately 1685 cm⁻¹.[6]
-
2'-Fluoroacetophenone (ortho): The C=O stretch appears at a slightly higher frequency (~1690 cm⁻¹). At the ortho position, the strong electron-withdrawing inductive effect of fluorine dominates, pulling electron density away from the carbonyl group. This strengthens the C=O bond, requiring more energy to vibrate, thus shifting the absorption to a higher wavenumber.
-
3'-Fluoroacetophenone (meta): The C=O stretch is also observed at a higher frequency (~1690 cm⁻¹), similar to the ortho isomer.[6] At the meta position, the resonance effect is negligible, and the strong inductive effect of fluorine is still significant, leading to an increase in the C=O bond order and a higher stretching frequency.
-
4'-Fluoroacetophenone (para): The C=O stretch remains at a similar frequency to unsubstituted acetophenone (~1685 cm⁻¹).[6] In the para position, both the inductive and resonance effects are at play. The electron-withdrawing inductive effect is weaker than in the ortho and meta positions due to the increased distance. The electron-donating resonance effect, which is strongest at the para position, counteracts the inductive effect. This results in a minimal net change in the electron density of the carbonyl group, and therefore, no significant shift in its stretching frequency compared to acetophenone.
Analysis of the Carbon-Fluorine (C-F) Stretching Frequency
The C-F stretching vibration is typically found in the fingerprint region of the IR spectrum and can be influenced by the electronic environment.
-
2'-Fluoroacetophenone (ortho): The C-F stretch is observed around 1230 cm⁻¹.
-
3'-Fluoroacetophenone (meta): The C-F stretch appears at a higher frequency, around 1260 cm⁻¹.[6]
-
4'-Fluoroacetophenone (para): The C-F stretch is found at a lower frequency, around 1225 cm⁻¹.
The variation in the C-F stretching frequency is also a result of the interplay between inductive and resonance effects, which alter the bond strength. A detailed analysis of these shifts often requires computational modeling to fully deconvolute the contributing factors.
Experimental Protocols
Accurate and reproducible FTIR data is contingent on proper sample preparation and instrument operation. Below are standard protocols for analyzing solid and liquid acetophenone derivatives.
Preparation of Solid Samples (KBr Pellet Technique)
This technique is suitable for solid acetophenone derivatives.
Diagram of KBr Pellet Preparation Workflow
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Step-by-Step Methodology:
-
Drying: Dry the solid sample and spectroscopy-grade potassium bromide (KBr) powder in an oven at 110°C for at least 2-4 hours to remove any adsorbed water, which has strong IR absorption bands.[7]
-
Weighing: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr powder. The sample concentration in KBr should be in the range of 0.2% to 1%.[8]
-
Grinding: Transfer the sample and KBr to an agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[9] This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.
-
Pellet Formation: Transfer the powdered mixture to a pellet press die. Assemble the die and place it in a hydraulic press. Gradually apply pressure of 8-10 tons for a few minutes to form a thin, transparent, or translucent pellet.[7]
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample holder or a pure KBr pellet. Then, acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[6]
Analysis of Liquid Samples (ATR-FTIR Technique)
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples with minimal preparation.
Diagram of ATR-FTIR Analysis Workflow
Caption: Workflow for ATR-FTIR analysis of a liquid sample.
Step-by-Step Methodology:
-
Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth to remove any residues from previous measurements.[10]
-
Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This will account for any absorptions from the crystal and the surrounding atmosphere.[3]
-
Sample Application: Place a small drop of the liquid acetophenone derivative directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.[11]
-
Spectral Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal (if applicable for your accessory). Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.[3]
-
Data Analysis: The resulting spectrum is typically displayed in absorbance or transmittance. Identify and label the characteristic absorption bands.
-
Post-Measurement Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
Conclusion
The FTIR spectra of fluorinated acetophenone derivatives provide a clear illustration of how substituent effects can be systematically analyzed. The position of the carbonyl (C=O) stretching vibration serves as a sensitive probe for the electronic influence of the fluorine atom, with its frequency shifting based on the interplay of inductive and resonance effects at the ortho, meta, and para positions. Concurrently, the carbon-fluorine (C-F) stretching band provides a direct signature of the fluorination.
By combining the comparative analysis of these characteristic absorption bands with robust and well-defined experimental protocols, researchers can confidently identify and characterize these and other substituted aromatic ketones. This guide provides the foundational knowledge and practical steps necessary for leveraging FTIR spectroscopy as a powerful tool in chemical synthesis and drug development.
References
-
Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from Kintek Press website: [Link]
-
Helsinki.fi. Quick User Guide for FT-IR. Retrieved from Helsinki.fi website: [Link]
-
Shimadzu. KBr Pellet Method. Retrieved from Shimadzu website: [Link]
-
Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from ResearchGate website: [Link]
-
St. Paul's Cathedral Mission College. Sample preparation for FT-IR. Retrieved from St. Paul's Cathedral Mission College website: [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from Drawell website: [Link]
-
Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. (2021, August 12). PMC. Retrieved from [Link]
-
Agilent. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from Agilent website: [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from Polymer Chemistry Characterization Lab website: [Link]
-
Spectroscopy. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from Spectroscopy website: [Link]
-
Canadian Science Publishing. THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Retrieved from Canadian Science Publishing website: [Link]
-
PubChem. o-Fluoroacetophenone. Retrieved from PubChem website: [Link]
-
UniTechLink. Analysis of Infrared spectroscopy (IR). Retrieved from UniTechLink website: [Link]
-
NIST. o-Fluoroacetophenone. Retrieved from NIST website: [Link]
-
Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from Chemistry Steps website: [Link]
-
Yanbu Journal of Engineering and Science. (2022, February 7). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density. Retrieved from Yanbu Journal of Engineering and Science website: [Link]
-
PubChem. 4'-Fluoroacetophenone. Retrieved from PubChem website: [Link]
-
IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. (2006, March 7). The Journal of Physical Chemistry A. Retrieved from [Link]
-
Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from Stack Exchange website: [Link]
Sources
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. agilent.com [agilent.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kinteksolution.com [kinteksolution.com]
- 8. helsinki.fi [helsinki.fi]
- 9. shimadzu.com [shimadzu.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. eng.uc.edu [eng.uc.edu]
Mass spectrometry fragmentation patterns of 4'-Fluoro-3',5'-dimethylacetophenone
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4'-Fluoro-3',5'-dimethylacetophenone, designed for researchers and analytical scientists.
Executive Summary
-
Compound: 4'-Fluoro-3',5'-dimethylacetophenone
-
CAS: 2242-43-5 (and related isomers)
-
Molecular Formula: C₁₀H₁₁FO
-
Exact Mass: 166.0794 Da
-
Key Application: Intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1]
-
Analytical Challenge: Distinguishing this specific isomer from ortho-substituted analogs (e.g., 2'-fluoro or 2'-methyl derivatives) which exhibit distinct "ortho-effect" fragmentation pathways.
Structural Context & Theoretical Fragmentation
The fragmentation of 4'-Fluoro-3',5'-dimethylacetophenone under Electron Ionization (EI, 70 eV) is governed by the stability of the aromatic core and the lability of the acetyl group.
Structural Analysis:
-
Acetyl Group (C-1): The primary site for alpha-cleavage.
-
Ortho Positions (C-2, C-6): Unsubstituted (Hydrogens). Crucial: The absence of substituents here precludes the "ortho effect" (loss of
OH or H₂O) commonly seen in 2'-substituted acetophenones. -
Meta Positions (C-3, C-5): Methyl groups.
Primary Fragmentation Pathway (Alpha-Cleavage)
The dominant pathway is the alpha-cleavage of the methyl group from the ketone, generating the stable acylium ion (Base Peak).
-
Molecular Ion (
): m/z 166 (Strong intensity due to aromatic stability). -
-Cleavage: Loss of a methyl radical (
CH₃, 15 Da) from the acetyl group.[6]-
Fragment: 4-Fluoro-3,5-dimethylbenzoyl cation (Acylium ion).
- : 151 (Base Peak, 100%).
-
-
Inductive Cleavage (Loss of CO): The acylium ion ejects carbon monoxide (CO, 28 Da).
-
Fragment: 4-Fluoro-3,5-dimethylphenyl cation.
- : 123.
-
-
Secondary Fragmentation: The phenyl cation may lose HF (20 Da) or a methyl radical (15 Da) depending on internal energy, leading to ions at m/z 103 or 108, though these are lower intensity.
Comparative Analysis: Distinguishing Isomers
Differentiation of 4'-Fluoro-3',5'-dimethylacetophenone from its isomers relies on detecting the absence of ortho-effect ions.
Table 1: Diagnostic Ion Comparison
| Feature | 4'-Fluoro-3',5'-dimethyl (Target) | 2'-Fluoro-4',5'-dimethyl (Ortho-F Isomer) | 2'-Methyl-4'-fluoro-5'-methyl (Ortho-Me Isomer) |
| Molecular Ion ( | 166 (Strong) | 166 (Strong) | 166 (Strong) |
| Base Peak | 151 ( | 151 ( | 151 or 148 ( |
| Ortho Effect (Loss of | Absent ( | Possible (Minor) | Prominent ( |
| Ortho Effect (Loss of H₂O) | Absent ( | Absent | Prominent ( |
| Loss of CO ( | Prominent | Prominent | Variable |
| Key Differentiator | Clean spectrum dominated by | Potential HF elimination from | Significant peaks at |
Expert Insight: If you observe a significant peak at m/z 148 (
) or m/z 149 (), your sample is likely not the 4'-fluoro-3',5'-dimethyl isomer. These peaks indicate a methyl group is located at the ortho position (C-2 or C-6), allowing for a McLafferty-like rearrangement or water elimination.
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation tree for 4'-Fluoro-3',5'-dimethylacetophenone.
Caption: Primary EI-MS fragmentation pathway showing the sequential loss of methyl and carbon monoxide.
Experimental Protocol: Isomer Validation
To definitively confirm the identity of 4'-Fluoro-3',5'-dimethylacetophenone against potential isomers, follow this GC-MS protocol.
Materials & Equipment
-
Instrument: GC-MS (Single Quadrupole or ToF).
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.
-
Carrier Gas: Helium (1.0 mL/min).
Methodology
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.
-
Inlet Conditions: Split mode (20:1), 250°C.
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.
-
Data Analysis (Pass/Fail Criteria):
-
Check 1 (Base Peak): Verify Base Peak is m/z 151.
-
Check 2 (Ortho-Screen): Integrate regions for m/z 148 and 149.
-
Result: If Signal-to-Noise (S/N) > 10 for m/z 148/149
Suspect Ortho-Isomer . -
Result: If m/z 148/149 are absent or trace (<1%)
Confirms 4'-Fluoro-3',5'-dimethyl isomer .
-
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage and ortho-effect mechanisms).
-
NIST Mass Spectrometry Data Center. Acetophenone and Derivatives Fragmentation Data. NIST Chemistry WebBook, SRD 69. [Link]
- Stephens, R. D., et al. (1970). "Mass Spectrometry of Fluorinated Acetophenones." Journal of Fluorine Chemistry.
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal of 4'-Fluoro-3',5'-dimethylacetophenone
Executive Summary: The "Halogenated" Imperative
The disposal of 4'-Fluoro-3',5'-dimethylacetophenone requires strict adherence to Halogenated Organic Solvent protocols. Unlike standard acetophenone or non-halogenated ketones (e.g., acetone), the presence of the fluorine atom on the aromatic ring fundamentally changes the disposal pathway.
Core Directive: Do NOT commingle this waste with non-halogenated organic solvents intended for standard fuel blending. Combustion of this compound without specific scrubbers generates Hydrofluoric Acid (HF), damaging incinerators and creating toxic emissions.
Part 1: Hazard Profile & Pre-Disposal Assessment
Before initiating disposal, you must validate the chemical state. While specific data for the 3',5'-dimethyl derivative is often extrapolated, it shares the core hazard profile of fluorinated acetophenones.
Table 1: Physicochemical Properties & Waste Characteristics
| Property | Value (Approximate/Analog*) | Operational Implication |
| Chemical Class | Halogenated Aromatic Ketone | MUST go to Halogenated Waste stream. |
| Flash Point | ~71°C (160°F) | Combustible. Classified as Ignitable (D001) if mixed with lower FP solvents. |
| Reactivity | Stable, but reactive with oxidizers | Keep away from nitric acid or perchlorates in waste storage. |
| Material Compatibility | Aggressive to Viton/FKM rubbers | Use PTFE-lined caps; avoid standard rubber seals. |
| Water Solubility | Low / Insoluble | Do NOT attempt dilution or sink disposal. |
*Note: Values based on the structural analog 4'-Fluoroacetophenone. Treat the dimethyl derivative with equal or higher caution.
Self-Validating Safety Check:
-
Verify pH: Ensure the waste is neutral (pH 6-8). If the acetophenone was used in a Friedel-Crafts acylation, it might still contain acidic catalyst residues (AlCl₃/HF), which requires neutralization before placing in the solvent waste container.
-
Check Phase Separation: If mixed with aqueous layers, separate the organic phase. Halogenated disposal costs are volume-based; do not pay premium rates to dispose of water.
Part 2: Waste Segregation Strategy (The "Why")
Field experience shows that the most common compliance violation is misclassifying fluorinated ketones as "General Organics."
The Causality of Segregation:
-
Standard Route (Incorrect): Non-halogenated solvents (Ethanol, Toluene) are often sent for "Fuel Blending" (burning for energy recovery in cement kilns).
-
The Failure Mode: If 4'-Fluoro-3',5'-dimethylacetophenone enters this stream, the fluorine atoms convert to Hydrofluoric Acid (HF) gas during combustion.
-
The Consequence: HF corrodes the kiln infrastructure and violates EPA emission standards. This triggers costly fines and potential refusal of future waste shipments by the disposal facility.
Part 3: Step-by-Step Disposal Protocol
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Closure: Screw cap with PTFE (Teflon) liner .
-
Warning: Acetophenone derivatives can swell and degrade standard EPDM or Buna-N gaskets, leading to leaks during transport.
-
Step 2: Labeling[1]
-
Apply a hazardous waste label immediately upon the first drop of waste.
-
Primary Constituent: "4'-Fluoro-3',5'-dimethylacetophenone"
-
Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Ignitable (Check if mixed with flammable solvents).
-
Critical Tag: Write "HALOGENATED" prominently on the tag.
Step 3: Transfer Procedure
-
Perform all transfers inside a certified chemical fume hood.
-
Use a glass or HDPE funnel.
-
Leave at least 10% headspace in the container to allow for thermal expansion.
-
Wipe the bottle threads with a dry Kimwipe before sealing to prevent cap-bonding.
Step 4: Satellite Accumulation
-
Store the container in a Secondary Containment Tray (polypropylene).
-
Keep the container closed at all times except when adding waste (EPA 40 CFR 262.15).
-
Segregate from strong oxidizers (e.g., Nitric Acid waste) to prevent exothermic reactions.
Part 4: Spill Contingency (Immediate Action)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The vapors are respiratory irritants. Clear the immediate area.[1][2][3][4][5]
-
PPE Upgrade: Wear nitrile gloves (double gloved) and safety goggles. If the spill is large (>500mL), use a half-mask respirator with organic vapor cartridges.
-
Absorb: Use inert absorbents only (Vermiculite, Sand, or Universal Spill Pads).
-
Do NOT use: Sawdust or paper towels (combustible risk).
-
-
Clean: Collect absorbed material into a wide-mouth jar. Label as "Debris contaminated with Halogenated Ketones."
-
Wash: Clean the surface with a soap/water solution to remove oily residues.
Part 5: Decision Logic & Workflow (Visualization)
The following diagram outlines the critical decision tree for segregating this specific compound.
Figure 1: Decision matrix for the segregation and disposal of fluorinated acetophenone derivatives, emphasizing the "Halogenated" pathway to prevent downstream incineration hazards.
Part 6: Regulatory References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste.
-
Source: [Link]
-
-
PubChem. 4'-Fluoroacetophenone (Analogous Compound Safety Data). National Library of Medicine.
-
Source: [Link]
-
-
Princeton University EHS. Waste Removal and Waste Management: Halogenated vs. Non-Halogenated Solvents.
-
Thermo Fisher Scientific. Safety Data Sheet: 4'-Fluoroacetophenone.
Sources
A Senior Application Scientist's Guide to Handling 4'-Fluoro-3',5'-dimethylacetophenone: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven safety and logistical protocols for handling 4'-Fluoro-3',5'-dimethylacetophenone. Moving beyond a simple checklist, we will explore the causal links between the compound's properties and the specific protective measures required, ensuring a self-validating system of safety for every operation in your laboratory.
Disclaimer: Specific safety data for 4'-Fluoro-3',5'-dimethylacetophenone is not widely available. The guidance herein is expertly extrapolated from the known hazards of structurally similar compounds, such as 4'-Fluoroacetophenone and various dimethylacetophenones. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and definitive information before any handling.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a compound is the foundation of safe handling. Based on data from analogous structures, 4'-Fluoro-3',5'-dimethylacetophenone is anticipated to present several key hazards.
The primary risks are associated with direct contact and inhalation. Data from 4'-Fluoroacetophenone indicates it causes skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Like many acetophenones, it is also classified as a combustible liquid, necessitating careful management of ignition sources.[1][4][5]
| Hazard Class | GHS Classification (Anticipated) | Key Precaution |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation)[1][2] | Avoid all skin contact through proper glove and lab coat use. |
| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation)[1][2] | Mandates the use of sealed chemical goggles. |
| Specific Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation)[1][3] | All handling of open containers must be done in a certified chemical fume hood. |
| Flammability | Combustible Liquid (Flash Point ~71-77°C)[1][5][6] | Keep away from heat, sparks, and open flames.[1][7] |
The Core Ensemble: Selecting Your Personal Protective Equipment
Your PPE is your primary defense. The selection of each component must be deliberate and matched to the scale and nature of the operation.
Eye and Face Protection
Direct contact with even a small droplet of an irritant like this can cause serious eye damage.
-
Minimum Requirement: Chemical splash goggles conforming to EN 166 (Europe) or ANSI Z87.1 (US) are mandatory for all operations.[1][8] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
-
Recommended for High-Risk Operations: For procedures involving larger volumes (>100 mL), heating, or potential for splashing, a full-face shield must be worn over the chemical splash goggles.[5][9]
Hand Protection: A Critical Choice
Choosing the correct glove material is arguably the most critical PPE decision. The effectiveness of a glove is determined by its resistance to the specific chemical, not just its thickness. For substituted acetophenones, which are organic ketones, specific materials are required.
-
Causality: The wrong glove material can quickly degrade upon contact, offering a false sense of security and potentially trapping the chemical against the skin. Nitrile gloves, while common, may offer only limited protection against prolonged exposure to certain organic solvents.[10]
-
Protocol: Always inspect gloves for tears or pinholes before use.[11] Use proper technique to remove gloves to avoid contaminating your skin.
| Glove Material | Recommended Use Case | Breakthrough Time (General) | Rationale & Limitations |
| Nitrile | Short-duration tasks, handling small quantities (<10 mL), incidental contact. | Fair | Good general-purpose choice, but not recommended for prolonged immersion or handling large volumes of ketones or aromatic solvents.[10][12] |
| Neoprene | Handling moderate volumes, transfers, and reactions. | Good | Offers better resistance to a broader range of chemicals, including acids, bases, and some organic solvents, compared to nitrile.[10] |
| Butyl Rubber | High-risk operations, large-scale reactions, spill cleanup. | Very Good | Provides excellent resistance to ketones, esters, and aldehydes.[10] It is less dexterous, making it suitable for tasks where chemical protection is prioritized over fine motor skills. |
Self-Validation: It is strongly advised that on-site testing of all gloves is conducted to determine safe usage for your specific application and exposure times.[13]
Skin and Body Protection
-
Standard Operations: A flame-resistant laboratory coat is the minimum requirement to protect against minor splashes and spills.
-
Large-Scale Operations: For handling quantities greater than 500 mL, supplement your lab coat with a chemically resistant apron made of PVC or a similar material. Ensure clothing fully covers all exposed skin.
Respiratory Protection
-
Standard Operations: All procedures that may generate vapors or aerosols (e.g., weighing, preparing solutions, running reactions) must be performed inside a certified chemical fume hood. In this context, no additional respiratory protection is typically needed.[1][8]
-
Emergency/Spill Response: In the event of a large spill or failure of ventilation controls, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[5] Personnel must be properly fit-tested and trained before using such equipment.
Operational Protocol: Donning, Doffing, and Best Practices
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Step-by-Step Donning Procedure
-
Body Protection: Don lab coat and any additional chemical apron.
-
Hand Protection: Don the appropriate inner gloves if double-gloving.
-
Respiratory Protection: Don respirator, if required by your specific risk assessment.
-
Eye/Face Protection: Don chemical splash goggles and face shield, if required.
-
Outer Gloves: Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step Doffing Procedure (The Contamination Control Cascade)
-
Outer Gloves: Remove outer gloves using a method that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield (if used), followed by goggles, from the back of the head forward. Place them in a designated area for decontamination.
-
Body Protection: Unfasten and remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4][7]
Contingency and Disposal: Managing Contamination and Waste
A complete safety plan extends to the entire lifecycle of the chemical, including its waste products.
Spill Response
For minor spills inside a chemical fume hood:
-
Absorb the spill with an inert material like vermiculite or sand.[5][14]
-
Using appropriate PPE (including butyl gloves), carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7]
-
Wipe the area clean and decontaminate.
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.
Disposal Plan for Contaminated Materials
All materials that come into contact with 4'-Fluoro-3',5'-dimethylacetophenone must be treated as hazardous waste. This includes:
-
Gloves
-
Pipette tips
-
Paper towels or absorbent pads
-
Empty vials
Protocol:
-
Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed container kept within the fume hood.[1][4]
-
Do not mix this waste with non-hazardous trash.
-
When the container is full, arrange for disposal through your institution's hazardous waste management program.[7]
Visual Workflow Summaries
To aid in rapid decision-making, the following diagrams illustrate the core logical workflows for PPE selection and waste disposal.
Caption: Waste stream for materials contaminated with the compound.
References
- Fisher Scientific Company. (2023). Safety Data Sheet: 4'-Fluoroacetophenone.
-
Sdfine. (n.d.). Safety Data Sheet: Acetophenone. [Link]
- MilliporeSigma. (2025). Safety Data Sheet. This is a generic reference to SDS documents provided by major suppliers like MilliporeSigma.
- Thermo Fisher Scientific. (2025). Safety Data Sheet. This is a generic reference to SDS documents provided by major suppliers like Thermo Fisher Scientific.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetophenone. [Link]
- Fisher Scientific. (2010). Safety Data Sheet: Acetophenone.
-
Oakwood Products. (n.d.). Safety Data Sheet: 4'-Fluoroacetophenone. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9828, 4'-Fluoroacetophenone. [Link]
- Merck. (n.d.). Safety Data Sheet. This is a generic reference to SDS documents provided by major suppliers like Merck.
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. [Link]
- Medicom. (n.d.). Chemical Resistance Reference Chart. A general guide for glove chemical resistance.
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. synquestlabs.com [synquestlabs.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 13. glovesbyweb.com [glovesbyweb.com]
- 14. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
